Ceritinib dihydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380575-43-8 | |
| Record name | Ceritinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERITINIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ceritinib Dihydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Ceritinib, available as its dihydrochloride salt, is a second-generation, orally administered, ATP-competitive tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of ceritinib, its molecular targets, the downstream signaling pathways it modulates, and the mechanisms that can lead to therapeutic resistance.
Core Mechanism: Potent and Selective Inhibition of ALK
The primary mechanism of action of ceritinib is the potent and selective inhibition of the ALK receptor tyrosine kinase.[4][5] In a subset of NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4 (echinoderm microtubule-associated protein-like 4).[6][7] This fusion results in the constitutive, ligand-independent activation of the ALK kinase domain, which drives oncogenesis by promoting uncontrolled cell proliferation and survival.[6][8]
Ceritinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain.[4] This competitive inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades.[6][9] In vitro enzymatic assays have shown that ceritinib is approximately 20-fold more potent against ALK than crizotinib.[10]
Downstream Signaling Pathways
By inhibiting ALK phosphorylation, ceritinib effectively suppresses multiple downstream signaling pathways critical for tumor cell growth and survival.[10] Key pathways modulated by ceritinib include:
-
PI3K-AKT-mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.
-
MEK-ERK Pathway: Suppression of this cascade contributes to the anti-proliferative effects of the drug.[10]
-
JAK-STAT Pathway: Ceritinib inhibits ALK-mediated phosphorylation of STAT3, further disrupting pro-survival signals.[6][9]
The collective inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 5. Ceritinib dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Ceritinib Dihydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib (LDK378), marketed as Zykadia®, is a second-generation, orally administered, ATP-competitive tyrosine kinase inhibitor (TKI).[1][2] It was specifically developed to target anaplastic lymphoma kinase (ALK) and overcome resistance to the first-generation inhibitor, crizotinib.[1][3] This guide provides a detailed examination of ceritinib's target binding affinity, its mechanism of action, the experimental protocols used for its characterization, and the mechanisms of resistance that can emerge during treatment.
Mechanism of Action
Ceritinib exerts its therapeutic effect by potently and selectively inhibiting the ALK receptor tyrosine kinase.[4][5] In certain cancers, such as a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[3] This EML4-ALK fusion protein results in constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[6]
Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation.[6] This blockade inhibits the downstream signaling cascades, including the STAT3, PI3K/AKT, and MEK/ERK pathways, which are crucial for the growth and survival of ALK-dependent cancer cells.[7] By disrupting these oncogenic signals, ceritinib induces cell cycle arrest and apoptosis.[7]
Target Binding Affinity
Ceritinib demonstrates high-affinity binding to ALK, with significantly greater potency than the first-generation inhibitor, crizotinib. In enzymatic assays, ceritinib is approximately 20-fold more potent against ALK.[8][9] Its activity extends to various crizotinib-resistant ALK mutations, although certain mutations can confer resistance to ceritinib as well.
Data Presentation
Table 1: Ceritinib In Vitro IC₅₀ Values for ALK and Off-Target Kinases
| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| ALK | Enzymatic | 0.20 | [5][8] |
| ALK (Cellular) | Ba/F3 Cells | 2.2 | [8] |
| IGF-1R | Enzymatic | 8 | [4][5] |
| InsR | Enzymatic | 7 | [4][5] |
| ROS1 | - | Activity noted | [10][11] |
| STK22D | Enzymatic | 23 | [4][5] |
| FLT3 | Enzymatic | 60 |[5] |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Ceritinib Cellular GI₅₀ Values in ALK-Positive and Crizotinib-Resistant NSCLC Cell Lines
| Cell Line | ALK Status | GI₅₀ (µM) | Reference |
|---|---|---|---|
| H3122 | EML4-ALK (v1) | 0.05 | [12] |
| H2228 | EML4-ALK (v3a/b) | - | Potent activity noted[13] |
| H3122CR1 | EML4-ALK + L1196M | 0.35 | [12] |
| H3122CH1 | EML4-ALK | 0.80 | [12] |
| H3122LR1 | EML4-ALK | 1.21 |[12] |
GI₅₀ (50% growth inhibition) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.
Experimental Protocols
The determination of ceritinib's binding affinity and cellular activity relies on standardized in vitro assays.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC₅₀ value of ceritinib against purified ALK kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The activity is often detected using a mobility shift assay or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology, such as LanthaScreen™.[5]
General Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified, recombinant ALK enzyme in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of a fluorescently labeled peptide substrate and ATP at a concentration near its Km value.
-
Create a serial dilution of ceritinib dihydrochloride in DMSO, then further dilute in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well microplate, add the ALK enzyme to wells.
-
Add the serially diluted ceritinib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[5]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate for at least 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission ratio between the acceptor (substrate fluorophore) and donor (terbium).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the ceritinib concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Cell Viability / Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the metabolic activity and proliferation of intact cancer cells.
Objective: To determine the GI₅₀ value of ceritinib in ALK-positive cell lines (e.g., H3122).[13][14]
Principle: Viable, metabolically active cells reduce a substrate into a colored (MTT) or luminescent (CellTiter-Glo®) product. The signal intensity is directly proportional to the number of living cells.[14][15]
General Protocol (using CellTiter-Glo® as an example):
-
Cell Plating:
-
Culture ALK-positive NSCLC cells (e.g., H3122) under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells into a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Prepare a serial dilution of ceritinib in the appropriate culture medium.
-
Remove the old medium from the cells and add the medium containing ceritinib or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[13]
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well (volume typically equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the ceritinib concentration and fit to a dose-response curve to determine the GI₅₀.
-
Mechanisms of Resistance to Ceritinib
Despite its high potency, acquired resistance to ceritinib can develop. These mechanisms are broadly categorized as on-target alterations within the ALK kinase domain or the activation of alternative "bypass" signaling pathways.
-
On-Target ALK Mutations: Secondary mutations in the ALK kinase domain can prevent effective binding of ceritinib. Notable mutations conferring resistance include G1202R and F1174C/L.[8] The G1202R mutation is located in a solvent-exposed region and is thought to sterically hinder drug binding.
-
Bypass Pathway Activation: Cancer cells can become less dependent on ALK signaling by activating alternative survival pathways. This can involve the upregulation or amplification of other receptor tyrosine kinases, such as IGF-1R, which can then drive cell proliferation independently of ALK.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceritinib | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activity of ceritinib in crizotinib-resistant ROS1-rearranged non-small-cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. e-crt.org [e-crt.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Rationale for co-targeting IGF-1R and ALK in ALK fusion positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Activity of Ceritinib Dihydrochloride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ceritinib (Zykadia®) is a second-generation, oral, ATP-competitive Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in both preclinical and clinical settings.[1][2] Developed to address acquired resistance to the first-generation inhibitor crizotinib, ceritinib exhibits greater potency against ALK and maintains efficacy against many crizotinib-resistant mutations.[2][3] This document provides an in-depth technical overview of the in vivo antitumor activity of ceritinib, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action
Ceritinib exerts its therapeutic effect by selectively targeting and inhibiting the ALK receptor tyrosine kinase.[4] In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement, most commonly a fusion between the EML4 (echinoderm microtubule-associated protein-like 4) and ALK genes, results in a constitutively active EML4-ALK fusion protein.[4][5] This oncogenic driver promotes uncontrolled cell proliferation and survival through the activation of several downstream signaling cascades.[6]
Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, which blocks its autophosphorylation and subsequent activation.[1][4] This action leads to the suppression of critical downstream pathways, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and STAT3 signaling axes, ultimately inducing cell cycle arrest and apoptosis in ALK-dependent cancer cells.[3][4][5] In enzymatic assays, ceritinib was found to be approximately 20-fold more potent against ALK than crizotinib.[2][3]
Preclinical In Vivo Efficacy
The antitumor effects of ceritinib have been extensively validated in various xenograft and patient-derived explant (PDX) models of ALK-positive NSCLC.
Activity in Crizotinib-Naïve Models
In treatment-naïve xenograft models, ceritinib demonstrated potent and durable tumor regression, often superior to that of crizotinib.[3][6] Daily oral administration of ceritinib led to marked tumor shrinkage and, in some cases, complete remission that was sustained even after treatment cessation.[3]
| Model | Cell Line/Tumor | Animal | Treatment Regimen | Key Outcome | Reference |
| Xenograft | H2228 (ALK+) | SCID Beige Mice | Ceritinib (25 or 50 mg/kg, PO, QD, 14 days) | Marked tumor regression; more durable than crizotinib (100 mg/kg). | [3][6] |
| PDX | MGH006 (ALK+) | Mice | Ceritinib (25 mg/kg, PO, QD) | Led to significant tumor regressions. | [3] |
Activity in Crizotinib-Resistant Models
A key advantage of ceritinib is its ability to overcome many of the resistance mechanisms that limit the efficacy of crizotinib. Studies have shown its effectiveness in models harboring secondary ALK mutations as well as those with non-mutational resistance.[3][7]
| Model | Resistance Mechanism | Treatment Regimen | Key Outcome | Reference |
| Xenograft (H3122 derived) | EML4-ALK (L1196M gatekeeper mutation) | Ceritinib | Potently inhibited tumor growth. | [3][7] |
| PDX (from resistant patient) | EML4-ALK (G1269A mutation) | Ceritinib (25 mg/kg, PO, QD) | More effective than high-dose crizotinib in controlling tumor growth. | [3] |
| Xenograft (H2228 derived) | Wild-type EML4-ALK (non-mutational resistance) | Ceritinib | Demonstrated impressive antitumor activity, overcoming resistance. | [3][7] |
However, preclinical models indicate that ceritinib is not effective against all resistance mutations, notably G1202R and F1174C.[3][7]
In Vivo Combination Therapies
To enhance its antitumor effects and potentially overcome resistance, ceritinib has been evaluated in combination with other agents. A notable preclinical study combined ceritinib with a PD-L1 inhibitor, demonstrating a synergistic effect.[8][9]
| Model | Cell Line | Treatment Groups | Relative Tumor Growth Inhibition | Reference |
| Xenograft | Ba/F3 (EML4-ALK-WT) | Ceritinib (CER) alone | 84.9% | [8][9][10] |
| PD-L1 Inhibitor alone | 20.0% | [8][9][10] | ||
| CER + PD-L1 Inhibitor | 91.9% | [8][9][10] |
Clinical In Vivo Activity
The preclinical efficacy of ceritinib translated into robust clinical activity in patients with advanced ALK-rearranged NSCLC. The pivotal Phase 1 ASCEND-1 trial established its safety and efficacy, leading to its FDA approval.[1][11][12]
| Trial | Patient Population | Ceritinib Dose | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ASCEND-1 (Phase 1) | ALK-Inhibitor Naïve (n=83) | 750 mg/day | 72% | 18.4 months | [11][12] |
| Crizotinib-Pretreated (n=163) | 750 mg/day | 56% | 6.9 months | [11][12] | |
| Retrospective Study | Post-Alectinib Failure (n=9) | Various | 44% | 4.4 months | [13] |
| Phase Ib/II (Combination) | ALK+ NSCLC (n=27) | 300 mg/day (with Ribociclib 200 mg/day) | 50.0% (at RP2D) | 24.8 months (at RP2D) | [14][15] |
These studies confirm that ceritinib provides a significant clinical benefit for patients with ALK-positive NSCLC, both as an initial treatment and after the failure of other ALK inhibitors.[11][13]
Experimental Protocols
The following section outlines a generalized protocol for evaluating the in vivo antitumor activity of ceritinib in a xenograft model, based on methodologies cited in published research.[3][8]
NSCLC Xenograft Model Protocol
-
Cell Culture: ALK-positive human NSCLC cells (e.g., H2228) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).[8]
-
Animal Model: Immunocompromised mice (e.g., 6-8 week old SCID beige mice) are used to prevent graft rejection.[16] All procedures must adhere to institutional animal care and use guidelines.[8]
-
Tumor Implantation: A suspension of 5-10 million cells in a matrix solution (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into treatment and control groups (n=8-10 per group).[3]
-
Drug Administration: Ceritinib is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (PO) once daily (QD) at specified doses (e.g., 25-50 mg/kg). The control group receives the vehicle only.[3][6]
-
Monitoring and Endpoints: Animal body weight and tumor volumes are measured 2-3 times per week. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to assess p-ALK levels).[3]
Mechanisms of Resistance to Ceritinib
Despite its high potency, acquired resistance to ceritinib can develop. Understanding these mechanisms is crucial for developing subsequent therapeutic strategies.
-
On-Target ALK Mutations: Secondary mutations within the ALK kinase domain can prevent effective binding of ceritinib. The G1202R mutation is a well-documented example that confers resistance to ceritinib.[3][7]
-
Bypass Pathway Activation: Tumor cells can develop resistance by activating alternative signaling pathways to restore downstream proliferative signals, thereby circumventing the ALK blockade. Upregulation of pathways driven by c-MET, EGFR, or FGFR3 has been implicated in ceritinib resistance.[17][18]
References
- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Efficacy of Ceritinib After Alectinib for ALK-positive Non-small Cell Lung Cancer | In Vivo [iv.iiarjournals.org]
- 14. Phase Ib/II study of ceritinib in combination with ribociclib in patients with ALK-rearranged non-small cell lung cancer. - OAK Open Access Archive [oak.novartis.com]
- 15. cris.unibo.it [cris.unibo.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ceritinib Dihydrochloride: An In-depth Technical Guide on its Effect on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant clinical efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib. This technical guide provides a comprehensive overview of the mechanism of action of ceritinib, with a particular focus on its effects on critical downstream signaling pathways. This document includes quantitative data on its potency and clinical effectiveness, detailed experimental protocols for key assays, and visual representations of the signaling cascades it modulates.
Mechanism of Action
Ceritinib is a potent and selective, ATP-competitive tyrosine kinase inhibitor of ALK.[1] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK tyrosine kinase, which drives uncontrolled cell proliferation and survival.[2][3] Ceritinib binds to the ATP-binding pocket within the kinase domain of the ALK fusion protein, thereby inhibiting its autophosphorylation and subsequent activation.[2] By blocking the initial step in this oncogenic signaling cascade, ceritinib effectively abrogates the downstream signals that promote tumor growth.[4]
Ceritinib has shown significantly greater potency against ALK than crizotinib, which provides a basis for its efficacy in crizotinib-resistant settings.[5] This increased potency allows it to overcome resistance mediated by several secondary mutations in the ALK kinase domain.[5]
Impact on Downstream Signaling Pathways
The constitutive activation of the ALK fusion protein triggers a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth. Ceritinib's inhibition of ALK phosphorylation leads to the suppression of these key pathways.[5]
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by ALK, PI3K phosphorylates and activates AKT, which in turn activates mTOR. Ceritinib treatment leads to a dose-dependent decrease in the phosphorylation of AKT and the downstream mTOR effector, S6 ribosomal protein, indicating a potent inhibition of this pathway.[5]
RAS/MEK/ERK Pathway
The RAS/MEK/Extracellular signal-regulated kinase (ERK) pathway, also known as the MAPK pathway, is another key signaling route that controls cell proliferation and differentiation. The ALK fusion protein can activate RAS, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK. Treatment with ceritinib results in the suppression of ERK phosphorylation, demonstrating its inhibitory effect on this pathway.[6]
JAK/STAT Pathway
The Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway is involved in cell survival and proliferation. ALK activation can lead to the phosphorylation and activation of STAT3.[3] Activated STAT3 translocates to the nucleus and acts as a transcription factor for genes involved in cell survival and proliferation. Ceritinib has been shown to inhibit the phosphorylation of STAT3, thereby disrupting this pro-survival signaling.[3]
Quantitative Data
The following tables summarize the in vitro potency and clinical efficacy of ceritinib.
Table 1: In Vitro Potency of Ceritinib
| Cell Line | ALK Fusion Variant | Ceritinib GI₅₀ (nM) | Crizotinib GI₅₀ (nM) | Reference |
| H3122 | EML4-ALK V1 | 24 ± 4 | 151 ± 14 | [5] |
| H2228 | EML4-ALK V3 | 21 ± 3 | 129 ± 18 | [5] |
GI₅₀: The concentration of drug that causes 50% growth inhibition.
Table 2: Clinical Efficacy of Ceritinib in ALK-Positive NSCLC
| Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ASCEND-1 | ALK inhibitor-naïve | 62% | 10.4 months | [7] |
| ASCEND-1 | Crizotinib-pretreated | 56% | 6.9 months | [7] |
| ASCEND-3 | ALK inhibitor-naïve (chemotherapy-pretreated) | 67.7% | 16.6 months | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Ceritinib inhibits EML4-ALK, blocking downstream signaling pathways.
Experimental Workflows
Caption: Workflow for Western Blot analysis of ceritinib's effects.
Caption: Workflow for CellTiter-Glo® cell viability assay.
Experimental Protocols
Western Blot Analysis
This protocol is adapted from methodologies used in seminal studies investigating ceritinib's effects on ALK signaling.[9]
1. Cell Culture and Treatment:
-
Culture ALK-positive NSCLC cell lines (e.g., H3122, H2228) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of ceritinib (e.g., 0, 10, 50, 100, 500 nM) or DMSO (vehicle control) for a specified duration (e.g., 6 hours).
2. Cell Lysis:
-
Following treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells on ice by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies from Cell Signaling Technology (CST) include:
-
Phospho-ALK (Tyr1604) (#3341, 1:1000 dilution)[10]
-
ALK (D5F3®) (#3633, 1:1000 dilution)
-
Phospho-STAT3 (Tyr705) (D3A7) XP® (#9145, 1:2000 dilution)[4][11]
-
STAT3 (124H6) (#9139, 1:1000 dilution)
-
Phospho-Akt (Ser473) (D9E) XP® (#4060, 1:1000 dilution)
-
Akt (pan) (C67E7) (#4691, 1:1000 dilution)
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) XP® (#4370, 1:2000 dilution)[12]
-
p44/42 MAPK (Erk1/2) (137F5) (#4695, 1:1000 dilution)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the manufacturer's instructions and its application in ceritinib-related research.
1. Cell Seeding:
-
Seed 2,000-5,000 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate.
-
Incubate overnight to allow for cell attachment.
2. Compound Addition:
-
Prepare serial dilutions of ceritinib in culture medium.
-
Add the desired concentrations of ceritinib to the wells. Include wells with vehicle control (DMSO).
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
4. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of ceritinib.
1. Cell Implantation:
-
Subcutaneously inject ALK-positive NSCLC cells (e.g., 5 x 10⁶ H2228 cells) suspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare ceritinib in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer ceritinib orally once daily at a specified dose (e.g., 25 or 50 mg/kg).
-
Administer the vehicle to the control group.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
The study endpoint may be a predetermined tumor volume or a specific duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
Ceritinib is a highly potent ALK inhibitor that effectively blocks the phosphorylation of the ALK fusion protein and its downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways. This comprehensive inhibition of key pro-survival and proliferative signals underlies its robust anti-tumor activity in ALK-rearranged NSCLC, including in crizotinib-resistant cases. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field of oncology drug development.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Phospho-ALK (Tyr1604) Antibody (#3341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Stat3 (Tyr705) (D3A7) XP® Rabbit mAb (#9145) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-ALK (Tyr1278) (D59G10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. citeab.com [citeab.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Phospho p44/42 MAPK ERK1/2 (Thr202 Tyr204)(D13.14.4E) | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Sensitivity of EML4-ALK Fusion Gene to Ceritinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion oncogene represents a pivotal moment in the molecular subtyping of non-small cell lung cancer (NSCLC).[1][2] This chromosomal rearrangement, present in approximately 2-7% of NSCLC cases, leads to the constitutive activation of the ALK tyrosine kinase, driving tumorigenesis.[2][3] Ceritinib (LDK378) is a potent, second-generation ALK tyrosine kinase inhibitor (TKI) designed to overcome limitations of the first-generation inhibitor, crizotinib. This guide provides a comprehensive technical overview of the mechanism of action, preclinical and clinical efficacy, and factors influencing the sensitivity of EML4-ALK positive tumors to Ceritinib.
Mechanism of Action and Signaling Pathways
The EML4-ALK fusion protein is a constitutively active oncogenic driver.[4] The EML4 component facilitates ligand-independent dimerization of the fusion protein, leading to autophosphorylation of the ALK kinase domain.[5] This aberrant activation triggers a cascade of downstream signaling pathways critical for cell proliferation and survival.[5][6][7]
Ceritinib is an oral, ATP-competitive ALK tyrosine kinase inhibitor.[2] It binds to the ATP-binding site within the ALK kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[8] By inhibiting this initial step, Ceritinib effectively abrogates the oncogenic signals driving tumor growth.[6] In enzymatic assays, Ceritinib has been shown to be approximately 20-fold more potent against ALK than crizotinib.[9]
The primary signaling cascades constitutively activated by EML4-ALK include:
-
PI3K/AKT Pathway : Crucial for cell survival and inhibiting apoptosis.[5][10][11]
-
JAK/STAT Pathway : Also involved in cell survival and proliferation.[3][8][11][12]
Ceritinib's inhibition of EML4-ALK leads to the downregulation and dephosphorylation of key components in these pathways, including ERK, AKT, and STAT3, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[3][6][8]
Preclinical Efficacy Data
Ceritinib has demonstrated significant antitumor activity in various preclinical models of EML4-ALK-positive NSCLC.
In Vitro Sensitivity
Ceritinib shows potent anti-proliferative activity in NSCLC cell lines harboring the EML4-ALK fusion gene, such as H2228 and H3122.[6] Its potency is markedly higher than that of crizotinib, particularly against common crizotinib-resistant mutations like L1196M and G1269A.[6][9] However, mutations such as G1202R can confer resistance to both inhibitors.[6][13]
| Cell Line | EML4-ALK Status | Ceritinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| Ba/F3 (NPM-ALK) | Transfected | 26 | - | [10] |
| H3122 | EML4-ALK (V1) | ~25 | ~150 | [5] |
| H2228 | EML4-ALK (V3) | Potent Inhibition | Less Potent | [6] |
Table 1: In Vitro Potency of Ceritinib in ALK-Positive Cell Lines. IC50 values represent the concentration required for 50% inhibition of cell growth.
In Vivo Models
In vivo studies using xenograft models have confirmed the potent, dose-dependent antitumor activity of Ceritinib.[1][2][10] Transgenic mice engineered to express EML4-ALK specifically in lung tissue develop adenocarcinomas that rapidly regress upon oral administration of an ALK inhibitor.[14][15] In H2228 xenograft models, Ceritinib demonstrated long-lasting tumor regression.[6] Furthermore, Ceritinib has shown efficacy in overcoming crizotinib resistance in vivo, particularly in tumors harboring wild-type EML4-ALK or the I1171T mutation.[9]
Clinical Efficacy and Safety Profile
The clinical development of Ceritinib has been anchored by the ASCEND series of trials, which have established its efficacy in both ALK inhibitor-naïve and previously treated patients.
| Trial (Patient Population) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial ORR (Measurable Lesions) | Reference |
| ASCEND-1 (ALK-inhibitor naïve) | 72% | Not Reached (at time of report) | - | [16] |
| ASCEND-1 (Crizotinib pre-treated) | 56% | 6.9 months | - | [16] |
| ASCEND-3 (ALK-inhibitor naïve) | 64.5% (overall) | 11.1 months | 80% | [17] |
| ASCEND-4 (ALK-inhibitor naïve vs. Chemo) | 72.5% | 16.6 months | 72.7% | [18][19] |
| ASCEND-5 (Crizotinib pre-treated vs. Chemo) | 39.1% | 5.4 months | - | [19] |
Table 2: Summary of Key Efficacy Data from ASCEND Clinical Trials.
The ASCEND-4 trial was pivotal in establishing Ceritinib as a first-line treatment option, demonstrating a significant improvement in PFS compared to standard platinum-pemetrexed chemotherapy (16.6 vs. 8.1 months).[18][19] The recommended dose was initially 750 mg daily on an empty stomach, but the ASCEND-8 trial established that a 450 mg dose with food provides comparable exposure with a more favorable gastrointestinal safety profile.[20][21] Common adverse events include diarrhea, nausea, vomiting, and elevated liver aminotransferases.[16][17]
Factors Influencing Ceritinib Sensitivity
EML4-ALK Fusion Variants
Multiple EML4-ALK variants exist, defined by different breakpoints in the EML4 gene.[4][13] While all variants lead to constitutive ALK activation, preclinical studies suggest they may exhibit differential sensitivity to ALK inhibitors.[6][22] For instance, some in vitro work has suggested that EML4-ALK variant 2 is the most sensitive to ALK inhibition, while variant 3a is the least sensitive.[22] This may be due to differences in protein stability, with some variants showing greater dependence on HSP90.[23][24] However, the clinical impact of these variants on the efficacy of a potent second-generation inhibitor like Ceritinib is still an area of active investigation.[22]
Acquired Resistance Mechanisms
Despite the high initial response rates, acquired resistance to Ceritinib inevitably emerges. These mechanisms can be broadly categorized as on-target (within the ALK gene) or off-target (bypass signaling).
-
On-Target Resistance : Involves secondary mutations in the ALK kinase domain that interfere with drug binding. The G1202R mutation is a notable example that confers high-level resistance to crizotinib and second-generation TKIs, including Ceritinib, by causing significant steric hindrance in the drug-binding pocket.[6][13][23] ALK fusion gene amplification has also been identified as a resistance mechanism.[25]
-
Off-Target Resistance : Involves the activation of alternative signaling pathways that bypass the need for ALK signaling. Examples include the upregulation of other receptor tyrosine kinases like EGFR, HER3, or IGFR-1R, or activation of the FGF/FGFR3 pathway.[26][27]
Key Experimental Protocols
Detection of EML4-ALK Rearrangement
Accurate identification of ALK-rearranged NSCLC is essential for patient selection. Several methods are used clinically.[1]
-
Fluorescence In Situ Hybridization (FISH) : Utilizes break-apart probes to detect chromosomal rearrangements of the ALK gene. It is a sensitive and specific method but can be challenging due to the destruction of tissue morphology.[1]
-
Immunohistochemistry (IHC) : Detects the expression of ALK protein in tumor tissue. It preserves tissue architecture and is widely used for screening, though low expression levels can be a challenge.[1][28]
-
Reverse Transcription PCR (RT-PCR) : A highly sensitive method that can detect specific EML4-ALK fusion transcripts. It is free from subjective analysis and can identify specific variants.[28][29]
-
Next-Generation Sequencing (NGS) : Provides comprehensive genomic analysis, capable of detecting known and novel fusion partners and concurrent mutations.[29]
In Vitro Drug Sensitivity Assay (Cell Viability)
This protocol assesses the cytotoxic or cytostatic effect of Ceritinib on cancer cell lines.
-
Cell Seeding : Plate EML4-ALK positive cells (e.g., H3122, H2228) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment : Prepare serial dilutions of Ceritinib in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation : Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment : Add a viability reagent (e.g., MTS, MTT, or a reagent for CCK-8 assay) to each well. These reagents are converted into a colored product by metabolically active cells.
-
Data Acquisition : After a short incubation with the reagent, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results against drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for Phospho-Protein Analysis
This technique is used to verify the on-target effect of Ceritinib by measuring the phosphorylation status of ALK and its downstream effectors.
-
Cell Lysis : Treat cultured EML4-ALK+ cells with varying concentrations of Ceritinib for a defined period (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ALK, anti-phospho-AKT).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal using a digital imager.
-
Stripping and Re-probing : The membrane can be stripped of antibodies and re-probed with antibodies for the total protein (e.g., total ALK, total AKT) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
References
- 1. The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model for EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 19. mdpi.com [mdpi.com]
- 20. ASCEND-8 pharmacokinetic, safety, and efficacy data for ceritinib 450 mg with food in patients with anaplastic lymphoma kinase-positive non-small cell lung Cancer: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. experts.llu.edu [experts.llu.edu]
- 22. ascopubs.org [ascopubs.org]
- 23. EML4‐ALK biology and drug resistance in non‐small cell lung cancer: a new phase of discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | ALK F1174S mutation impairs ALK kinase activity in EML4-ALK variant 1 and sensitizes EML4-ALK variant 3 to crizotinib [frontiersin.org]
- 25. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Concordance of IHC, FISH and RT-PCR for EML4-ALK rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detecting ALK Rearrangement with RT-PCR: A Reliable Approach Compared with Next-Generation Sequencing in Patients with NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ceritinib Dihydrochloride in the Inhibition of Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceritinib dihydrochloride, a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of ceritinib's mechanism of action, its role in inhibiting tumor growth through the disruption of key signaling pathways, and a summary of its preclinical and clinical efficacy. Detailed experimental protocols and a review of acquired resistance mechanisms are also presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: Targeting the ALK Oncogene
Chromosomal rearrangements of the anaplastic lymphoma kinase (ALK) gene are found in approximately 3-7% of non-small cell lung cancers (NSCLC), leading to the expression of constitutively active ALK fusion proteins.[1][2][3] These fusion proteins, most commonly EML4-ALK, are potent oncogenic drivers that activate downstream signaling pathways crucial for cell proliferation and survival.[1][2][3][4] Tumors harboring these rearrangements are often "addicted" to ALK kinase activity, making ALK an attractive therapeutic target.[1]
Ceritinib (LDK378, Zykadia®) is an orally bioavailable, ATP-competitive, second-generation ALK inhibitor.[2] It was developed to be more potent than the first-generation inhibitor, crizotinib, and to overcome common mechanisms of acquired resistance to crizotinib.[1][5] In vitro enzymatic assays have shown that ceritinib is approximately 20 times more potent against ALK than crizotinib.[1] This enhanced potency translates to significant anti-tumor activity in both crizotinib-naïve and crizotinib-resistant settings.[1][2][5]
Mechanism of Action and Signaling Pathway Inhibition
Ceritinib exerts its anti-tumor effects by binding to the ATP-binding site within the kinase domain of the ALK protein.[4][6] This competitive inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades that are critical for tumor cell growth and survival.[1][4][6] The primary pathways inhibited by ceritinib include:
-
PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
MEK-ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
STAT3 Pathway: This pathway plays a role in cell survival and proliferation.
By blocking these key downstream pathways, ceritinib induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1][4]
Preclinical Efficacy of Ceritinib
In vitro and in vivo preclinical studies have consistently demonstrated the potent anti-tumor activity of ceritinib in ALK-rearranged cancer models.
In Vitro Potency
Ceritinib has shown potent inhibitory activity against various ALK-positive cell lines, including those that have developed resistance to crizotinib. The half-maximal inhibitory concentration (IC50) values are significantly lower for ceritinib compared to crizotinib, highlighting its increased potency.
| Cell Line | ALK Fusion/Mutation | Ceritinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| H3122 | EML4-ALK | 21 | 151 | [1] |
| H2228 | EML4-ALK | 25 | 155 | [1] |
| H3122 CR1 | EML4-ALK, L1196M | 119 | 715 | [1] |
| DFCI045 | EML4-ALK, G1269A | 35 | >1000 | [1] |
In Vivo Tumor Growth Inhibition
In xenograft models using ALK-positive NSCLC cell lines, ceritinib treatment leads to significant tumor regression. Studies have shown that ceritinib is more effective than crizotinib at controlling tumor growth, even at lower doses.[1] In a Ba/F3 (EML4-ALK-WT) xenograft mouse model, ceritinib monotherapy resulted in a relative tumor growth inhibition of 84.9%.[7][8] When combined with a PD-L1 inhibitor, the tumor growth inhibition increased to 91.9%.[7][8]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| H2228 | Crizotinib (100 mg/kg) | Less effective than Ceritinib | [1] |
| H2228 | Ceritinib (25 mg/kg) | More effective than Crizotinib | [1] |
| Ba/F3 (EML4-ALK-WT) | Ceritinib | 84.9 | [7][8] |
| Ba/F3 (EML4-ALK-WT) | Ceritinib + PD-L1 Inhibitor | 91.9 | [7][8] |
Clinical Efficacy of Ceritinib
Clinical trials have established ceritinib as a valuable therapeutic option for patients with ALK-positive NSCLC, both in the first-line setting and after progression on crizotinib.
Efficacy in Crizotinib-Pretreated Patients
The pivotal phase 1 study (ASCEND-1) demonstrated significant clinical activity of ceritinib in patients with advanced, ALK-rearranged NSCLC who had progressed on crizotinib.[5][9]
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ASCEND-1 | Crizotinib-pretreated ALK+ NSCLC | 56% | 6.9 months | [5][10] |
| ASCEND-2 | Crizotinib-pretreated ALK+ NSCLC | 38.6% | 5.7 months | [3] |
| FDA Approval Data | Crizotinib-pretreated ALK+ NSCLC | 44% | 7.1 months (median duration of response) | [11] |
Efficacy in Treatment-Naïve Patients
Ceritinib has also shown robust efficacy as a first-line treatment for ALK-positive NSCLC, demonstrating superiority over standard chemotherapy.
| Clinical Trial | Patient Population | Ceritinib Median PFS | Chemotherapy Median PFS | Overall Response Rate (ORR) | Reference |
| ASCEND-4 (Overall) | Treatment-naïve ALK+ NSCLC | 16.6 months | 8.1 months | 72.5% | [12] |
| ASCEND-4 (Asian Subgroup) | Treatment-naïve Asian ALK+ NSCLC | 26.3 months (BIRC assessment) | 10.6 months (BIRC assessment) | 72.4% | [13] |
| ASCEND-3 | ALKi-naïve, chemotherapy-pretreated ALK+ NSCLC | 16.6 months | N/A | 67.7% | [14] |
Mechanisms of Resistance to Ceritinib
Despite the impressive activity of ceritinib, acquired resistance is a significant clinical challenge. The mechanisms of resistance can be broadly categorized into two groups:
-
On-target ALK mutations: Secondary mutations within the ALK kinase domain can interfere with ceritinib binding. Common resistance mutations include G1202R, F1174C, and L1198F.[1][15] The G1202R mutation is a particularly challenging resistance mechanism for second-generation ALK inhibitors.[16]
-
Bypass signaling pathway activation: Tumor cells can become less dependent on ALK signaling by activating alternative survival pathways. Upregulation of receptor tyrosine kinases such as EGFR, HER3, and IGFR-1R, as well as activation of the FGFR3 and c-MET pathways, have been identified as mechanisms of ceritinib resistance.[15][17][18]
Detailed Experimental Protocols
This section outlines common methodologies used in the preclinical evaluation of ceritinib.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ceritinib in cancer cell lines.
Protocol:
-
Cell Culture: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of ceritinib or a vehicle control (e.g., DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.
Western Blot Analysis
Objective: To assess the effect of ceritinib on the phosphorylation of ALK and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Cells are treated with various concentrations of ceritinib for a specified time (e.g., 2-4 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ceritinib in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: ALK-positive NSCLC cells (e.g., H2228) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: Ceritinib is administered orally once daily at a specified dose (e.g., 25-50 mg/kg). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare the treatment and control groups.
Conclusion
This compound is a potent second-generation ALK inhibitor that plays a crucial role in the management of ALK-positive NSCLC. Its mechanism of action, centered on the inhibition of the ALK tyrosine kinase and its downstream signaling pathways, translates into significant tumor growth inhibition in both preclinical models and clinical settings. While acquired resistance remains a challenge, ongoing research into resistance mechanisms is paving the way for the development of next-generation inhibitors and combination strategies to further improve patient outcomes. This guide provides a comprehensive overview of the technical aspects of ceritinib's role in cancer therapy, serving as a valuable resource for the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 5. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK-Positive NSCLC Responds to Ceritinib Treatment | Value-Based Cancer Care [valuebasedcancer.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. nice.org.uk [nice.org.uk]
- 13. Ceritinib Efficacy and Safety in Treatment-Naive Asian Patients With Advanced ALK-Rearranged NSCLC: An ASCEND-4 Subgroup Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. oaepublish.com [oaepublish.com]
- 17. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Ceritinib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Ceritinib dihydrochloride, a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. The following protocols are intended to facilitate the design and execution of preclinical studies to evaluate the efficacy and safety of Ceritinib in relevant cancer models.
Mechanism of Action
Ceritinib is a tyrosine kinase inhibitor that primarily targets the ALK protein.[1] In several cancers, particularly a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active ALK fusion protein.[1][2] This aberrant kinase activity drives tumor cell proliferation and survival.
Ceritinib competitively binds to the ATP-binding site within the kinase domain of the ALK fusion protein, inhibiting its autophosphorylation.[1][3] This blockade disrupts downstream signaling pathways crucial for cancer cell growth and survival, including the STAT3, AKT, and ERK1/2 pathways.[1][2] By inhibiting these pathways, Ceritinib can induce cell cycle arrest and apoptosis in ALK-dependent tumor cells.[1] Notably, Ceritinib has demonstrated activity against various crizotinib-resistant ALK mutations.[4][5]
Signaling Pathway of Ceritinib Action
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
In Vivo Experimental Protocols
Animal Models
The most common in vivo models for evaluating Ceritinib efficacy are subcutaneous xenografts in immunocompromised mice.
-
Recommended Cell Lines:
-
H2228: A human NSCLC cell line with an EML4-ALK fusion.
-
Ba/F3 EML4-ALK-WT: An interleukin-3 (IL-3) dependent murine pro-B cell line engineered to express the wild-type EML4-ALK fusion protein, rendering it IL-3 independent for survival and proliferation.[2]
-
-
Recommended Mouse Strains:
-
SCID Beige Mice: Suitable for H2228 xenografts.[1]
-
Nude Mice: Can also be used for various xenograft models.
-
Preparation of this compound for Oral Administration
-
Vehicle: A common vehicle for the oral formulation of Ceritinib is 5% methylcellulose in sterile water.[6]
-
Preparation Steps:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Prepare the 5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while continuously stirring until a homogenous suspension is formed.
-
Gradually add the Ceritinib powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Prepare fresh on each day of dosing to ensure stability.
-
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the key steps for establishing and evaluating the efficacy of Ceritinib in a subcutaneous xenograft model.
Experimental Workflow
Caption: Workflow for a typical in vivo efficacy study of Ceritinib.
Detailed Steps:
-
Cell Preparation: Culture H2228 or Ba/F3 EML4-ALK cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture) at the desired concentration.
-
Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size once they become palpable.
-
Randomization: When tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[6]
-
Dosing and Administration:
-
Efficacy Endpoints:
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) using digital calipers every 2-3 days.[6] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7][8][9]
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify the anti-tumor effect.
-
-
Toxicity and Tolerability Assessment:
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health.
-
Clinical Observations: Observe mice daily for any signs of toxicity, such as changes in posture, activity, or grooming.
-
-
Study Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined maximum size, or if signs of excessive toxicity are observed. Harvest tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).[6]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies with Ceritinib.
Table 1: In Vivo Efficacy of Ceritinib in Xenograft Models
| Animal Model | Treatment Group | Dose & Schedule | Relative Tumor Growth Inhibition (%) | Reference |
| Ba/F3 (EML4-ALK-WT) Xenograft | Ceritinib | 25 mg/kg, p.o., qd | 84.9 | [6] |
| Ba/F3 (EML4-ALK-WT) Xenograft | Ceritinib + PD-L1 inhibitor | 25 mg/kg, p.o., qd (Ceritinib) | 91.9 | [6] |
| H2228 Xenograft | Ceritinib | 25 mg/kg, p.o., qd for 14 days | Marked tumor regression | [4] |
| H2228 Xenograft | Ceritinib | 50 mg/kg, p.o., qd for 14 days | Marked tumor regression | [4] |
Table 2: Dosing Information for In Vivo Studies
| Compound | Animal Model | Cell Line | Dose | Route of Administration | Vehicle | Reference |
| Ceritinib | Mouse | Ba/F3 (EML4-ALK-WT) | 25 mg/kg | Oral (gavage) | 5% methylcellulose | [6] |
| Ceritinib | SCID Beige Mice | H2228 | 25 mg/kg and 50 mg/kg | Oral (gavage) | Not Specified | [4] |
Safety and Toxicology
Preclinical safety assessments are crucial for the development of any therapeutic agent.
-
General Toxicity: Monitor for changes in body weight, food and water consumption, and overall clinical signs of distress.[10]
-
Potential Toxicities:
-
Gastrointestinal Effects: Diarrhea, nausea, and vomiting have been observed in clinical settings.
-
Hepatotoxicity: Monitor liver function.
-
Hyperglycemia: Has been reported.
-
Pancreatitis: Although rare, it has been reported.
-
Interstitial Lung Disease (ILD)/Pneumonitis: A serious but less common side effect.
-
QTc Prolongation: Ceritinib has shown a potential for QTc prolongation.[11]
-
A comprehensive toxicology assessment may include histopathological analysis of major organs at the study endpoint.
References
- 1. The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Preparation of LDK378 (Ceritinib) Dihydrochloride Stock Solution: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of LDK378 dihydrochloride, also known as Ceritinib. LDK378 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This document outlines the solubility characteristics of LDK378 dihydrochloride, provides a step-by-step protocol for its dissolution, and offers recommendations for storage to maintain its stability.
Introduction
LDK378 (Ceritinib) is a second-generation, orally bioavailable, ATP-competitive inhibitor of ALK tyrosine kinase with an IC50 of 0.2 nM.[3][4] It has demonstrated significant anti-proliferative activity in cells expressing the NPM-ALK fusion protein and various crizotinib-resistant ALK mutants.[3] Ceritinib also shows inhibitory activity against IGF-1R, InsR, and STK22D.[1][4] Given its potent and selective activity, LDK378 is a valuable tool in cancer research and drug development. Accurate and consistent preparation of LDK378 stock solutions is paramount for reliable experimental outcomes.
LDK378 Dihydrochloride Properties
| Property | Value | Reference |
| Synonyms | Ceritinib dihydrochloride | [1] |
| Molecular Formula | C28H36ClN5O3S · 2HCl | N/A |
| Molecular Weight | 558.1 g/mol (free base) | [3] |
| Appearance | Crystalline solid | [3] |
| Storage (Solid) | -20°C | [3] |
| Stability (Solid) | ≥ 4 years at -20°C | [3] |
Solubility Data
The solubility of LDK378 dihydrochloride varies depending on the solvent. It is important to select the appropriate solvent based on the intended experimental application.
| Solvent | Solubility | Reference |
| DMSO | ~1 mg/mL | [3] |
| Ethanol | ~16 mg/mL | [3] |
| Dimethylformamide (DMF) | ~12 mg/mL | [3] |
| Aqueous Buffers | Sparingly soluble | [3] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
Note: Solubility can be enhanced with gentle warming and sonication. It is important to note that the solubility of ceritinib is pH-dependent, with higher solubility at lower pH.[5]
Experimental Protocols
Materials and Equipment
-
LDK378 dihydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
References
Application Notes and Protocols: Western Blot Analysis of Ceritinib Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of Ceritinib dihydrochloride, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. This document outlines the mechanism of action of Ceritinib, its impact on key signaling pathways, and provides comprehensive protocols for performing Western blot analysis to assess treatment efficacy.
Introduction
Ceritinib is a second-generation, orally bioavailable, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets ALK.[1][2][3] It is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Ceritinib has demonstrated greater potency than the first-generation inhibitor Crizotinib and is effective against both wild-type and various Crizotinib-resistant ALK mutations.[2] Its mechanism of action involves binding to the ATP-binding site of the ALK kinase domain, which inhibits its autophosphorylation and subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
Mechanism of Action and Key Signaling Pathways
Ceritinib's primary target is the ALK receptor tyrosine kinase. In many cancers, particularly a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active ALK fusion protein that drives tumorigenesis.[1]
Upon activation, ALK phosphorylates and activates several downstream signaling cascades, including:
-
PI3K/AKT Pathway: This pathway is critical for cell survival, growth, and proliferation.
-
MAPK/ERK Pathway: This pathway plays a central role in regulating cell division, differentiation, and survival.
-
STAT3 Pathway: This pathway is involved in cell survival and proliferation.
Ceritinib treatment leads to the suppression of ALK phosphorylation, which in turn deactivates these downstream pathways, ultimately inducing cell cycle arrest and apoptosis in ALK-driven cancer cells.[1][4][5]
Ceritinib Signaling Pathway Diagram
Caption: Ceritinib inhibits ALK, blocking downstream PI3K/AKT, MAPK/ERK, and STAT3 signaling.
Quantitative Data Summary
The following tables summarize the effects of Ceritinib treatment on key protein expression and phosphorylation levels as determined by Western blot analysis in various ALK-positive cancer cell lines.
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| H3122 | Ceritinib (0, 0.1, 1 µM) for 24h | p-EML4-ALK | Dose-dependent decrease in phosphorylation. | [6] |
| H2228 | Ceritinib (0, 0.1, 1 µM) for 24h | p-EML4-ALK | Dose-dependent decrease in phosphorylation. | [6] |
| H3122 | Ceritinib (indicated concentrations) for 6h | p-ALK | More effective suppression of phosphorylation compared to Crizotinib at lower doses. | [4] |
| H2228 | Ceritinib (indicated concentrations) for 6h | p-ALK | More effective suppression of phosphorylation compared to Crizotinib at lower doses. | [4] |
| Ba/F3 NPM-ALK | Ceritinib (indicated concentrations) for 4h | p-ALK (Tyr1604) | Dose-dependent decrease in phosphorylation, with decreased signal observed at 0.1 µM in sensitive mutants. | [7] |
| SU-DHL-1 | Ceritinib (10-50 nM) for 24h | p-STAT3 | Dose-dependent decrease in phosphorylation. | [5] |
| SUP-M2 | Ceritinib (10-50 nM) for 24h | p-STAT3 | Dose-dependent decrease in phosphorylation. | [5] |
| SU-DHL-1 | Ceritinib (10-50 nM) for 24h | p-ERK1/2 | Dose-dependent decrease in phosphorylation. | [5] |
| SUP-M2 | Ceritinib (10-50 nM) for 24h | p-ERK1/2 | Dose-dependent decrease in phosphorylation. | [5] |
| SU-DHL-1 | Ceritinib (10-50 nM) for 24h | p-AKT | Dose-dependent decrease in phosphorylation. | [5] |
| SUP-M2 | Ceritinib (10-50 nM) for 24h | p-AKT | Dose-dependent decrease in phosphorylation. | [5] |
Experimental Protocols
Western Blot Analysis Workflow
Caption: Standard workflow for Western blot analysis after cell treatment.
Detailed Protocol for Western Blot Analysis
This protocol is a synthesized guideline based on methodologies reported in the cited literature.[4][8][9] Researchers should optimize conditions for their specific cell lines and antibodies.
1. Cell Culture and Treatment:
-
Seed ALK-positive cancer cells (e.g., H3122, H2228, SU-DHL-1) in 6-well plates and culture until they reach approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 1000 nM) for a specified duration (e.g., 6, 12, 24 hours).[4][6] Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 15,000 g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-ALK (e.g., Tyr1282/1283)
-
Total ALK
-
Phospho-AKT (e.g., Ser473, Thr308)
-
Total AKT
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-STAT3
-
Total STAT3
-
A loading control such as GAPDH or β-actin.
-
-
Dilute antibodies according to the manufacturer's recommendations.
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
9. Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.
10. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
For phosphoproteins, normalize the intensity of the phosphorylated protein to the total protein.
-
Present the data as fold change relative to the vehicle control.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular effects of this compound treatment. By following these detailed protocols, researchers can effectively assess the inhibition of ALK and its downstream signaling pathways, providing crucial insights into the drug's efficacy and mechanism of action in preclinical models. This information is vital for the continued development and clinical application of targeted therapies for ALK-driven malignancies.
References
- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Application Notes and Protocols for Cell Viability Assays with Ceritinib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib, available as Ceritinib dihydrochloride (trade name Zykadia), is a second-generation, orally bioavailable, and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] It is a targeted therapy primarily used for the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive.[1][2] In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4, resulting in a constitutively active fusion protein that drives tumor cell proliferation and survival.[3][4] Ceritinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-dependent tumor cells.[5]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays and summarize its activity across various cancer cell lines.
Mechanism of Action of Ceritinib
Ceritinib is a potent inhibitor of the ALK tyrosine kinase.[6] The EML4-ALK fusion protein promotes tumorigenesis through the activation of several key downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][7] By inhibiting ALK autophosphorylation, Ceritinib effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis.[5] Notably, Ceritinib has demonstrated significant activity in both crizotinib-naïve and crizotinib-resistant ALK-positive NSCLC models.[7][8] Crizotinib is a first-generation ALK inhibitor, and resistance often develops through secondary mutations in the ALK kinase domain. Ceritinib has been shown to overcome many of these resistance mutations.[7][8]
Data Presentation: In Vitro Efficacy of Ceritinib
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Ceritinib in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | ALK Status | Assay Type | IC50 / GI50 (nM) | Reference |
| H3122 | NSCLC | EML4-ALK | CellTiter-Glo | GI50: ~30 | [7] |
| H2228 | NSCLC | EML4-ALK | CellTiter-Glo | GI50: ~50 | [7] |
| Ba/F3-NPM-ALK | Pro-B Cell | NPM-ALK | Luciferase Assay | IC50: 26.0 | [6] |
| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Luciferase Assay | IC50: 22.8 | [6] |
| H3122 CR1 | Crizotinib-Resistant NSCLC | EML4-ALK (L1196M) | Cell Survival Assay | GI50: ~50 | [9] |
| MGH021-4 | Crizotinib-Resistant NSCLC | EML4-ALK (G1269A) | Cell Survival Assay | GI50: ~100 | [9] |
| Ba/F3-Tel-InsR | Pro-B Cell | Tel-InsR | Luciferase Assay | IC50: 319.5 | [6] |
| Ba/F3-WT | Pro-B Cell | Wild-Type | Luciferase Assay | IC50: 2477 | [6] |
Experimental Protocols
Detailed methodologies for commonly used cell viability assays to evaluate the efficacy of Ceritinib are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of Ceritinib concentration to determine the IC50 value.
AlamarBlue™ (Resazurin) Assay
This is a fluorometric/colorimetric assay that uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.[1][14]
Materials:
-
This compound
-
AlamarBlue™ reagent
-
Cell culture medium
-
96-well black, clear-bottom plates (for fluorescence) or clear plates (for absorbance)
-
Fluorescence or absorbance microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol. Incubate for the desired duration.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[15][16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[1][14][16] The optimal incubation time may vary depending on the cell type and density.
-
Measurement:
-
Data Analysis: After subtracting the background (medium with AlamarBlue™ but no cells), calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[17] The luminescent signal is proportional to the amount of ATP present.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Assay Plate Preparation: Seed cells and treat with this compound in an opaque-walled 96-well plate as described in the previous protocols.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[5] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[5]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (medium with reagent but no cells) and calculate cell viability as a percentage of the vehicle control to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for cell viability assays with Ceritinib.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Ceritinib as a promising therapy for ALK related diseases - Ceccon - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ch.promega.com [ch.promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. allevi3d.com [allevi3d.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
Application Notes: Immunohistochemical Analysis of ALK Phosphorylation in Response to Ceritinib Treatment
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion oncogene), becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] This activation is dependent on the auto-phosphorylation of specific tyrosine residues within the ALK kinase domain, which initiates downstream signaling cascades, including the PI3K/AKT, MEK/ERK, and STAT3 pathways, promoting uncontrolled cell proliferation and survival.[2][3][4]
Ceritinib (Zykadia®) is a highly potent, second-generation, oral ALK tyrosine kinase inhibitor (TKI).[5] It functions by competitively binding to the ATP-pocket of the ALK kinase domain, thereby preventing its auto-phosphorylation and blocking the activation of its downstream effectors.[1][2][3] In preclinical models, Ceritinib has demonstrated significantly greater potency than the first-generation inhibitor crizotinib and has shown efficacy against crizotinib-resistant mutations.[5][6]
Immunohistochemistry (IHC) is a powerful and widely accessible technique used to visualize protein expression in tissue samples. The detection of phosphorylated ALK (p-ALK) by IHC serves as a critical pharmacodynamic biomarker to confirm the on-target activity of ALK inhibitors like Ceritinib. A marked reduction in p-ALK staining in post-treatment tumor biopsies compared to baseline provides direct evidence of target engagement and inhibition. These application notes provide a detailed protocol for the detection of p-ALK in formalin-fixed, paraffin-embedded (FFPE) tissues.
ALK Signaling and Ceritinib Inhibition
The diagram below illustrates the EML4-ALK signaling pathway and the mechanism of inhibition by Ceritinib.
Data Presentation
Table 1: Comparative Potency of Ceritinib
This table summarizes the in vitro potency of Ceritinib compared to Crizotinib in inhibiting ALK enzymatic activity and the growth of ALK-rearranged NSCLC cell lines.
| Assay Type | Target/Cell Line | Crizotinib GI₅₀ (nM) | Ceritinib GI₅₀ (nM) | Fold Difference | Reference |
| Enzymatic Assay | ALK Kinase | 3 | 0.15 | 20x | [6] |
| Cell Proliferation | H2228 (EML4-ALK v3) | 107 | 3.8 | 28x | [6] |
| Cell Proliferation | H3122 (EML4-ALK v1) | 245 | 12 | 20x | [6] |
GI₅₀: 50% maximal inhibition of tumor cell proliferation.
Table 2: Recommended Reagents and Conditions for p-ALK Immunohistochemistry
This table provides a summary of the critical reagents and optimized conditions for the successful detection of phosphorylated ALK in FFPE tissues.
| Parameter | Recommendation | Rationale / Notes | Reference |
| Primary Antibody | Rabbit Anti-Phospho-ALK (e.g., pY1278, pY1586, pY1604) | Specificity to phosphorylated epitopes is crucial for pharmacodynamic studies. Clones D59G10, 3B4, D96H9 have been used. | [7] |
| Antibody Dilution | 0.2 - 0.4 µg/mL | Must be optimized for each antibody lot and detection system. | [7] |
| Fixation | 10% Neutral Buffered Formalin | Standard fixation method. Prolonged fixation can mask epitopes. | [8][9] |
| Antigen Retrieval | Heat-Induced (HIER) | Required to unmask epitopes cross-linked by formalin. | [10] |
| HIER Buffer | Tris-EDTA, pH 9.0 | Superior for unmasking phospho-epitopes compared to citrate buffer (pH 6.0). | [8][11][12] |
| HIER Conditions | 97°C for 45 minutes | Prolonged heating in Tris-EDTA buffer significantly enhances the signal for many phosphoproteins. | [8][11] |
| Detection System | High-sensitivity polymer-based system (HRP or AP) | Amplification is often necessary to detect lower-abundance phosphoproteins. | [13][14][15] |
| Positive Control | ALK-positive NSCLC cell line xenograft (e.g., H2228) | Untreated and Ceritinib-treated xenografts serve as positive and negative controls for p-ALK signaling. | [2][6] |
| Negative Control | ALK-negative tissue; omission of primary antibody | Ensures staining specificity. | [16] |
Experimental Protocols
p-ALK Immunohistochemistry Workflow
The diagram below outlines the key steps in the immunohistochemical staining protocol for phosphorylated ALK.
Protocol 1: Tissue Preparation and Antigen Retrieval
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Sectioning: Cut FFPE tissue blocks into 4-5 µm thick sections and mount on positively charged slides.
-
Baking: Dry slides overnight at 37°C or bake in a slide warmer at 60°C for 1 hour.
-
Deparaffinization:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Immerse slides in a second fresh container of Xylene for 5 minutes.
-
-
Rehydration:
-
Immerse slides in 100% ethanol for 2x3 minutes.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.
-
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat a water bath or pressure cooker containing a staining jar filled with Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, pH 9.0) to 97°C.
-
Place the slides into the pre-heated buffer.
-
Incubate for 45 minutes, maintaining the temperature at 97°C. Ensure the buffer level does not drop below the slides.[8][11]
-
Remove the staining jar from the heat source and allow the slides to cool in the buffer at room temperature for at least 20-30 minutes.[17]
-
Rinse slides in deionized water, followed by a wash in Tris-Buffered Saline with Tween-20 (TBST).
-
Protocol 2: Immunohistochemical Staining
Perform all incubation steps in a humidified chamber to prevent tissue from drying out.
-
Endogenous Peroxidase Block:
-
Incubate sections with 3% Hydrogen Peroxide (H₂O₂) in methanol or water for 10-15 minutes at room temperature. This step is crucial when using a horseradish peroxidase (HRP) detection system.[16]
-
Rinse slides 2x5 minutes in TBST.
-
-
Protein Blocking:
-
Wipe excess buffer from around the tissue section.
-
Apply a protein blocking solution (e.g., 10% normal goat serum or 5% BSA in TBS) and incubate for 1 hour at room temperature.[16] This minimizes non-specific binding of antibodies.
-
Drain the blocking solution. Do not rinse.
-
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-ALK primary antibody in an appropriate antibody diluent (e.g., TBS with 1% BSA) to its optimal concentration (e.g., 0.2-0.4 µg/mL).
-
Apply the diluted antibody to the tissue sections, ensuring complete coverage.
-
Incubate overnight at 4°C in a humidified chamber.[16]
-
-
Washing:
-
Rinse slides 3x5 minutes in TBST with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Apply a high-sensitivity HRP-polymer conjugated secondary antibody (anti-rabbit). Incubate for 30-60 minutes at room temperature, according to the manufacturer's instructions.
-
Rinse slides 3x5 minutes in TBST.
-
-
Chromogen Development:
-
Prepare the 3,3'-Diaminobenzidine (DAB) chromogen solution immediately before use.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.
-
Immediately stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene (or substitute).
-
Apply a permanent mounting medium and place a coverslip on the slide.
-
Table 3: Example IHC Scoring System for p-ALK Staining
A semi-quantitative scoring system can be used to evaluate changes in p-ALK expression. The H-score, which combines staining intensity and the percentage of positive cells, is a common method.
| Intensity Score (I) | Description | Percentage Score (P) |
| 0 | No staining | 0-100% of tumor cells stained at a given intensity |
| 1+ | Weak cytoplasmic staining | |
| 2+ | Moderate cytoplasmic staining | |
| 3+ | Strong, granular cytoplasmic staining |
Calculation of H-Score: H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells) The final H-Score ranges from 0 to 300. A significant reduction in the H-score in post-treatment samples compared to baseline indicates effective target inhibition by Ceritinib.
Alternatively, a binary system can be used where any strong granular cytoplasmic staining is considered positive.[13][14] For pharmacodynamic assessment, a quantitative change in intensity and percentage is more informative.
References
- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry-IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 10. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 11. Enhancing Antigen Retrieval to Unmask Signaling Phosphoproteins in Formalin-fixed Archival Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 13. An international interpretation study using the ALK IHC antibody D5F3 and a sensitive detection kit demonstrates high concordance between ALK IHC and ALK FISH and between evaluators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revisiting ALK (D5F3) immunohistochemistry: Insights into focal staining and neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ALK (D5F3) CDx: an immunohistochemistry assay to identify ALK-positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. zyagen.com [zyagen.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ceritinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1] In various cancers, particularly in non-small cell lung cancer (NSCLC), the EML4-ALK fusion oncogene leads to constitutive activation of ALK, driving tumor cell proliferation and survival.[1] Ceritinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation.[2] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival, including the PI3K/AKT, MEK/ERK, and JAK-STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. One of the most common methods involves the dual staining of cells with Annexin V and Propidium Iodide (PI). Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
These application notes provide a detailed protocol for the analysis of Ceritinib-induced apoptosis using Annexin V and PI staining followed by flow cytometry.
Data Presentation
Quantitative Analysis of Ceritinib-Induced Apoptosis
The following tables summarize the dose-dependent and time-course effects of Ceritinib on the induction of apoptosis in ALK-positive cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Response Effect of Ceritinib on Apoptosis in H2228 Cells (48-hour treatment)
| Ceritinib Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.8 ± 0.5 | 2.0 ± 0.3 | 4.8 ± 0.8 |
| 50 | 85.6 ± 2.1 | 8.9 ± 1.2 | 5.5 ± 0.9 | 14.4 ± 2.1 |
| 100 | 72.3 ± 3.4 | 15.4 ± 2.0 | 12.3 ± 1.8 | 27.7 ± 3.8 |
| 200 | 55.1 ± 4.0 | 25.8 ± 3.1 | 19.1 ± 2.5 | 44.9 ± 5.6 |
| 400 | 38.7 ± 3.8 | 38.2 ± 4.2 | 23.1 ± 3.0 | 61.3 ± 7.2 |
Data are represented as mean ± standard deviation from three independent experiments. Data is synthesized based on typical results observed in published studies.
Table 2: Time-Course Effect of Ceritinib (200 nM) on Apoptosis in H2228 Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.2 | 2.1 ± 0.4 | 1.8 ± 0.3 | 3.9 ± 0.7 |
| 12 | 88.4 ± 2.5 | 7.5 ± 1.1 | 4.1 ± 0.8 | 11.6 ± 1.9 |
| 24 | 70.2 ± 3.1 | 18.9 ± 2.3 | 10.9 ± 1.5 | 29.8 ± 3.8 |
| 48 | 54.8 ± 4.2 | 26.1 ± 3.5 | 19.1 ± 2.8 | 45.2 ± 6.3 |
| 72 | 35.6 ± 3.9 | 35.4 ± 4.0 | 29.0 ± 3.6 | 64.4 ± 7.6 |
Data are represented as mean ± standard deviation from three independent experiments. Data is synthesized based on typical results observed in published studies.
Experimental Protocols
Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and PI Staining
Materials:
-
ALK-positive cancer cell line (e.g., H2228)
-
Ceritinib
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture H2228 cells in complete medium until they reach approximately 70-80% confluency.
-
For dose-response experiments, seed cells in 6-well plates and treat with various concentrations of Ceritinib (e.g., 0, 50, 100, 200, 400 nM) for a fixed time (e.g., 48 hours).
-
For time-course experiments, treat cells with a fixed concentration of Ceritinib (e.g., 200 nM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
-
Cell Harvesting and Washing:
-
Harvest cells by trypsinization.
-
Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Annexin V-FITC and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualization
Caption: Ceritinib-induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceritinib Dihydrochloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib, an anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] To overcome resistance and enhance therapeutic outcomes, combination strategies with various chemotherapy agents are being actively investigated. These notes provide an overview of preclinical and clinical data on ceritinib combination therapies and detailed protocols for key experimental procedures.
Ceritinib exerts its therapeutic effects by inhibiting ALK autophosphorylation, which subsequently blocks downstream signaling pathways, including STAT3, AKT, and ERK1/2, leading to reduced cell proliferation and induction of apoptosis.[3][4] Preclinical models suggest that combining ceritinib with other agents can lead to synergistic antitumor effects.
Preclinical and Clinical Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of ceritinib in combination with other chemotherapy agents.
Table 1: Preclinical In Vivo Efficacy of Ceritinib in Combination with a PD-L1 Inhibitor
| Treatment Group | Number of Mice | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 8 | 1.5 | - | [5] |
| Ceritinib (25 mg/kg) | 8 | 0.2 | 84.9 | [5] |
| PD-L1 Inhibitor (10 mg/kg) | 8 | 1.2 | 20.0 | [5] |
| Ceritinib + PD-L1 Inhibitor | 8 | 0.1 | 91.9 | [5] |
Table 2: Clinical Efficacy of Ceritinib in Combination with Ribociclib in ALK-rearranged NSCLC
| Patient Cohort | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| All Evaluable Patients (n=27) | Ceritinib (300-450 mg/day) + Ribociclib (100-300 mg/day) | 37.0% (95% CI, 19.4-57.6) | 21.5 months (95% CI, 5.5-25.0) | [6][7] |
| Recommended Phase II Dose (RP2D) | Ceritinib (300 mg/day) + Ribociclib (200 mg/day) | 50.0% | 24.8 months (95% CI, 5.5-25.1) | [6][7] |
Table 3: Clinical Efficacy of Ceritinib in Combination with Gemcitabine-Based Chemotherapy in Advanced Solid Tumors
| Treatment Arm | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Arm 1 (n=19) | Ceritinib (MTD: 600 mg/day) + Gemcitabine | 20% (across evaluable patients) | 3.4 months | [8][9] |
| Arm 3 (n=15) | Ceritinib (MTD: 450 mg/day) + Gemcitabine/Cisplatin | 20% (across evaluable patients) | 4.8 months | [8][9] |
Table 4: Clinical Efficacy of Ceritinib in Combination with Nivolumab in Advanced ALK-Rearranged NSCLC
| Patient Cohort | Dosing Regimen | Overall Response Rate (ORR) | Reference |
| ALKi-naïve (450 mg cohort) | Ceritinib (450 mg/day) + Nivolumab (3 mg/kg q2w) | 83% (95% CI: 35.9-99.6) | [10] |
| ALKi-naïve (300 mg cohort) | Ceritinib (300 mg/day) + Nivolumab (3 mg/kg q2w) | 60% (95% CI: 26.2-87.8) | [10] |
| ALKi-pretreated (450 mg cohort) | Ceritinib (450 mg/day) + Nivolumab (3 mg/kg q2w) | 50% (95% CI: 15.7-84.3) | [10] |
| ALKi-pretreated (300 mg cohort) | Ceritinib (300 mg/day) + Nivolumab (3 mg/kg q2w) | 25% (95% CI: 5.5-57.2) | [10] |
Signaling Pathways and Experimental Workflows
Caption: Ceritinib inhibits the ALK fusion protein, blocking downstream signaling.
Caption: General workflow for preclinical evaluation of ceritinib combinations.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of ceritinib in combination with other agents on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H2228 for ALK-positive NSCLC)
-
Complete cell culture medium
-
96-well plates
-
Ceritinib dihydrochloride
-
Combination chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Drug Treatment: Treat the cells with varying concentrations of ceritinib, the combination agent, and the combination of both for 72 hours.[11] Include untreated control wells.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[11] Incubate for 1.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for ALK Signaling Pathway
This protocol allows for the detection of changes in protein expression and phosphorylation in the ALK signaling pathway following treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells and determine protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[12]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane as in step 6, then add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of ceritinib combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., C3H mice)[14]
-
Cancer cell line (e.g., Ba/F3 EML4-ALK-WT)[14]
-
Ceritinib
-
Combination agent
-
Vehicle control (e.g., 5% methylcellulose)[14]
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously implant 5.0 × 10^7 cells/mL of the cell suspension into the right flank of the mice.[14]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle, ceritinib alone, combination agent alone, ceritinib + combination agent).[14]
-
Treatment Administration: Administer treatments as per the study design (e.g., ceritinib 25 mg/kg, p.o., daily for 5 days).[14]
-
Monitoring: Measure tumor volume (calculated as (length × width²)/2) and mouse body weight every 2 days.[14]
-
Endpoint: Terminate the experiment when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[14] Harvest and weigh the tumors.
-
Data Analysis: Calculate tumor growth inhibition and assess for any treatment-related toxicity based on body weight changes.
Clinical Trial Considerations
Patient Eligibility and Dosing
-
Patient Selection: Patients are typically selected based on the presence of an ALK rearrangement, confirmed by an FDA-approved test, and may be either treatment-naïve or have progressed on prior therapies.
-
Dose Escalation: Phase I studies often employ a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) of the combination therapy.[8]
-
Ceritinib Dosing: Ceritinib is often administered with a low-fat meal to improve gastrointestinal tolerability.[8]
Efficacy and Safety Assessment
-
Tumor Response: Tumor response is typically evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[3] This involves measuring the longest diameter of target lesions and the short axis of target lymph nodes.[3]
-
Complete Response (CR): Disappearance of all target lesions.[3]
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.[3]
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm.[3]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Adverse Events: Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[4][15] The CTCAE provides a standardized grading system (Grade 1-5) for the severity of adverse events.[2][16]
Drug Interactions
Ceritinib is a substrate of CYP3A4. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase ceritinib concentrations, while strong CYP3A4 inducers (e.g., rifampin) can decrease its levels. Dose adjustments of ceritinib may be necessary when co-administered with such agents.[8]
References
- 1. The Radiology Assistant : RECIST 1.1 - and more [radiologyassistant.nl]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. project.eortc.org [project.eortc.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ib/II study of ceritinib in combination with ribociclib in patients with ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ceritinib plus Nivolumab in Patients with Advanced ALK-Rearranged Non-Small Cell Lung Cancer: Results of an Open-Label, Multicenter, Phase 1B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 16. dermnetnz.org [dermnetnz.org]
Troubleshooting & Optimization
Ceritinib dihydrochloride solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceritinib dihydrochloride, focusing on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO can vary between batches and suppliers. However, a common solubility range is 13 mg/mL (20.6 mM), with some sources indicating solubility as high as 100 mg/mL (158.46 mM)[1][2]. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease solubility[1].
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, please follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a stock solution is provided below. Adherence to this protocol can help mitigate solubility issues.
Q4: How should I store the this compound DMSO stock solution?
A4: To ensure the stability of your stock solution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[1][3].
Q5: I observed precipitation in my stock solution after storage. What should I do?
A5: If you observe precipitation in your stock solution upon thawing, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use. If precipitation persists, it may indicate that the compound has exceeded its solubility limit at that storage temperature or that the DMSO has absorbed moisture. In such cases, it is advisable to prepare a fresh stock solution.
Data Summary
Table 1: Solubility of Ceritinib and its Dihydrochloride Salt in Various Solvents
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| This compound | DMSO | 13 | 20.6 | [1][4] |
| This compound | DMSO | 100 | 158.46 | [1][2] |
| This compound | Ethanol | 10 - 11 | 15.84 - 17.43 | [1][2] |
| This compound | Water | Insoluble | - | [1][4] |
| Ceritinib (base) | DMSO | 1 | - | [5] |
| Ceritinib (base) | Ethanol | 16 | - | [5] |
| Ceritinib (base) | Dimethyl formamide (DMF) | 12 | - | [5] |
Note: Solubility can vary between different batches and suppliers. The provided data is for guidance.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight: 631.06 g/mol ).
-
Carefully weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator[6][7]. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway
Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein. This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation and survival. Ceritinib inhibits the autophosphorylation of ALK, thereby blocking these downstream signals[8][9].
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ceritinib | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 7. This compound | ALK | IGF-1R | TargetMol [targetmol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Ceritinib? [synapse.patsnap.com]
Optimizing Ceritinib Dihydrochloride Concentration for Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceritinib dihydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ceritinib?
Ceritinib is a potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2][3] In cancer cells, particularly non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active ALK protein.[1][2] This aberrant kinase activity drives uncontrolled cell proliferation and survival.[2] Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including STAT3, AKT, and ERK1/2.[1][2][3] This blockade of signaling leads to cell cycle arrest and apoptosis (programmed cell death) in ALK-dependent cancer cells.[2]
Q2: How should I dissolve this compound for cell culture experiments?
This compound is a crystalline solid with limited solubility in aqueous buffers.[4] For cell culture applications, it is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[4]
Here is a general procedure:
-
Dissolve this compound in fresh, anhydrous DMSO to make a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).[5]
-
To prepare a working solution, dilute the DMSO stock solution with your cell culture medium to the desired final concentration.[4]
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
For maximum solubility in aqueous buffers, one protocol suggests first dissolving ceritinib in DMF and then diluting it with the aqueous buffer of choice. Using this method, a solubility of approximately 0.3 mg/ml can be achieved in a 1:2 solution of DMF:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day.[4]
Q3: What is a typical starting concentration range for Ceritinib in cell viability assays?
The effective concentration of Ceritinib can vary significantly depending on the cell line being tested. For initial experiments, a dose-response curve should be generated using a wide range of concentrations. Based on published data, a starting range of 1 nM to 10 µM is often used.
Troubleshooting Guide
Problem 1: I am not observing the expected cytotoxic effect of Ceritinib on my cancer cell line.
Possible Causes and Solutions:
-
ALK-Negative Cell Line: Ceritinib is most potent against cell lines with ALK rearrangements (ALK-positive).[6][7] Verify the ALK status of your cell line. If the cells are ALK-negative, Ceritinib may have limited efficacy, although some off-target effects have been reported at higher concentrations.[8][9]
-
Acquired Resistance: Cells can develop resistance to Ceritinib through various mechanisms, including secondary mutations in the ALK kinase domain or activation of bypass signaling pathways.[10][11][12] Consider performing molecular profiling to identify potential resistance mutations.
-
Suboptimal Drug Concentration: The IC50/GI50 values for Ceritinib can vary widely between different cell lines.[6][13] It is essential to perform a dose-response experiment with a broad range of concentrations to determine the optimal concentration for your specific cell line.
-
Incorrect Drug Preparation or Storage: Ensure that the this compound was dissolved properly and that the stock solution has been stored correctly (typically at -20°C or -80°C) to maintain its potency.[4][14] Repeated freeze-thaw cycles should be avoided.
-
Experimental Assay Issues: Review your cell viability assay protocol for any potential errors in cell seeding density, incubation time, or reagent preparation.[15]
Problem 2: I am observing precipitation of Ceritinib in my cell culture medium.
Possible Causes and Solutions:
-
Poor Solubility: Ceritinib has low aqueous solubility.[4]
-
Increase DMSO Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution into the culture medium, thereby reducing the final DMSO concentration and the risk of precipitation.
-
Intermediate Dilution: Perform an intermediate dilution of the DMSO stock in a small volume of culture medium before adding it to the final culture volume.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the Ceritinib working solution.
-
-
Interaction with Media Components: Certain components of the cell culture medium or serum may interact with Ceritinib and reduce its solubility. If possible, try a different type of culture medium or a lower serum concentration.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of Ceritinib.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The seeding density should be optimized to ensure that the cells in the control wells are still in the exponential growth phase at the end of the experiment.[15]
-
-
Drug Treatment:
-
After allowing the cells to adhere overnight (for adherent cells), prepare serial dilutions of Ceritinib in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Ceritinib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
Data Presentation
Table 1: IC50/GI50 Values of Ceritinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | IC50/GI50 (nM) | Reference |
| H3122 | NSCLC | EML4-ALK | ~21 | [6][18] |
| H2228 | NSCLC | EML4-ALK | ~25 | [6][18] |
| H3122 CR1 | NSCLC (Crizotinib-Resistant) | EML4-ALK (L1196M) | ~50 | [6][13] |
| MGH045 | NSCLC (Crizotinib-Resistant) | EML4-ALK (G1269A) | ~60 | [13] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 22.8 | [5][19] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | Potently inhibited | [20] |
| Ba/F3 | Pro-B | NPM-ALK | 26.0 | [5][19] |
| H650 | NSCLC | KRAS mutant (ALK-negative) | 1,000-2,000 | [8] |
| H23 | NSCLC | KRAS mutant (ALK-negative) | 1,000-2,000 | [8] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the specific experimental conditions and assay used.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of Ceritinib using a cell viability assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 3. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | ALK | IGF-1R | TargetMol [targetmol.com]
- 15. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. crossfire-oncology.com [crossfire-oncology.com]
Ceritinib Experiments: Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving Ceritinib. Our goal is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Ceritinib?
A1: Ceritinib is soluble in organic solvents such as DMSO and DMF. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO. Ceritinib has shown solubility in DMSO at concentrations of 1 mg/mL and 12 mg/mL in DMF. For aqueous buffers, it is sparingly soluble; therefore, it is recommended to first dissolve Ceritinib in an organic solvent like DMSO and then dilute it in the aqueous buffer. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: My cell viability results with Ceritinib are not consistent. What are the possible causes?
A2: Inconsistent cell viability results can stem from several factors:
-
Compound Precipitation: Ceritinib has pH-dependent solubility and may precipitate in cell culture media, especially at higher concentrations or after prolonged incubation. Visually inspect your culture plates for any signs of precipitation.
-
Off-Target Effects: Ceritinib is a potent ALK inhibitor, but it also inhibits other kinases such as IGF-1R, FAK1, and RSK1/2.[1][2] These off-target effects can influence cell viability in an ALK-independent manner, leading to varied responses across different cell lines.
-
Assay Interference: Some cell viability reagents can be affected by the chemical properties of the tested compounds. While direct interference by Ceritinib with common reagents like MTT, XTT, or AlamarBlue has not been widely reported, it is a possibility. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay vs. metabolic dye).
-
Cell Line Integrity: Ensure the authenticity of your cell lines through regular STR profiling and test for mycoplasma contamination, as both can significantly impact experimental outcomes.
-
Experimental Variability: Inconsistent cell seeding density, edge effects on multi-well plates, and variations in incubation times can all contribute to result variability.
Q3: I am not seeing a decrease in ALK phosphorylation in my Western blot after Ceritinib treatment. What should I do?
A3: This could be due to several reasons:
-
Suboptimal Drug Concentration or Incubation Time: Ensure you are using a concentration of Ceritinib that is sufficient to inhibit ALK in your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions. Inhibition of ALK phosphorylation can often be observed within a few hours of treatment.
-
Acquired Resistance: Your cells may have developed resistance to Ceritinib through secondary mutations in the ALK kinase domain (e.g., G1202R, F1174C) or activation of bypass signaling pathways (e.g., EGFR, MET, FGFR).
-
Technical Issues with Western Blotting: The absence of a signal could be due to technical errors. Please refer to the detailed Western Blot Troubleshooting Guide below.
Troubleshooting Guides
Inconsistent Cell Viability/IC50 Values
| Observed Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Compound precipitation: Ceritinib coming out of solution. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Prepare fresh dilutions of Ceritinib for each experiment. Visually inspect wells for precipitation under a microscope. Consider using a lower final DMSO concentration. |
| IC50 value is significantly different from published data. | 1. Different experimental conditions: Cell line passage number, seeding density, and incubation time can all affect IC50 values. 2. Off-target effects: The observed effect may be due to inhibition of kinases other than ALK.[1][2] 3. Assay type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content). | 1. Standardize your protocol and report all experimental details. 2. Use a panel of cell lines with and without ALK expression to assess off-target effects. 3. Confirm your results with an orthogonal assay (e.g., a cytotoxicity assay or a direct cell count). |
| No dose-dependent effect observed. | 1. Incorrect concentration range: The concentrations tested may be too high or too low. 2. Cell line is resistant to Ceritinib. 3. Inactive compound: The Ceritinib stock may have degraded. | 1. Perform a broad-range dose-response curve to identify the active concentration range. 2. Verify the ALK status of your cell line. If ALK-positive, consider the possibility of acquired resistance. 3. Use a fresh aliquot of Ceritinib and verify its activity on a sensitive control cell line. |
Western Blotting for Phosphorylated ALK
| Observed Problem | Possible Cause | Recommended Solution |
| No or weak phospho-ALK signal in the control (untreated) sample. | 1. Low basal ALK activity: The cell line may not have high endogenous ALK phosphorylation. 2. Sample degradation: Phosphatases may have dephosphorylated the protein during sample preparation. 3. Insufficient protein loading. | 1. Use a positive control cell line known to have high p-ALK levels (e.g., H3122, H2228). 2. Work quickly on ice and use lysis buffer supplemented with fresh phosphatase and protease inhibitors. 3. Load a sufficient amount of protein (20-40 µg of total protein is a good starting point). |
| No decrease in phospho-ALK signal with Ceritinib treatment. | 1. Ineffective drug concentration or treatment time. 2. Cellular resistance to Ceritinib. 3. Antibody issues: The phospho-specific antibody may not be working correctly. | 1. Perform a dose-response and time-course experiment.[3][4][5] 2. Investigate potential resistance mechanisms (see FAQ Q3). 3. Validate your antibody with a positive control and consider using a different antibody clone. |
| High background on the blot. | 1. Inadequate blocking. 2. Antibody concentration is too high. 3. Insufficient washing. | 1. Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST. Avoid using milk for blocking when detecting phosphoproteins. 2. Titrate your primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
| Multiple bands are observed. | 1. Non-specific antibody binding. 2. Protein degradation. 3. Post-translational modifications. | 1. Use a more specific antibody or try different blocking conditions. 2. Ensure proper sample handling with protease inhibitors. 3. Consult the literature to see if other modifications of ALK are expected. |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Ceritinib from a DMSO stock. The final DMSO concentration in the wells should be kept constant and typically below 0.5%.
-
Treatment: Add the Ceritinib dilutions to the cells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for ALK Phosphorylation
-
Cell Lysis: After treatment with Ceritinib, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., p-ALK Tyr1604) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the recombinant ALK enzyme, a suitable kinase buffer, and the appropriate substrate (e.g., a tyrosine-containing peptide).
-
Inhibitor Addition: Add serial dilutions of Ceritinib or a vehicle control (DMSO) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.[6]
-
Data Analysis: Calculate the percentage of kinase inhibition for each Ceritinib concentration and determine the IC50 value.
Visualizations
References
- 1. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro kinase assay [protocols.io]
Technical Support Center: Overcoming Acquired Resistance to Ceritinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Ceritinib in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Ceritinib?
Acquired resistance to Ceritinib in ALK-rearranged non-small cell lung cancer (NSCLC) cell lines is multifactorial. The most commonly observed mechanisms include:
-
Secondary Mutations in the ALK Kinase Domain: Specific mutations can arise that interfere with Ceritinib binding. Notable Ceritinib-resistant mutations include G1202R, F1174V, T1151K, and T1151R.[1] While Ceritinib can overcome some Crizotinib-resistant mutations like L1196M and G1269A, the G1202R mutation is a significant challenge for second-generation ALK inhibitors.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent ALK inhibition. These bypass tracks can include the activation of EGFR, HER3, c-MET, FGFR3, and IGF-1R signaling.[4][5] Upregulation of ligands such as NRG1, which activates the HER3 pathway, has also been implicated.[4]
-
Drug Efflux Pump Overexpression: Increased expression of efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can actively transport Ceritinib out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Phenotypic Transformation: A shift from an epithelial to a mesenchymal phenotype (Epithelial-to-Mesenchymal Transition or EMT) has been associated with resistance to ALK inhibitors, including Ceritinib.[7]
Q2: My Ceritinib-resistant cell line does not have any known ALK mutations. What should I investigate next?
If sequencing of the ALK kinase domain reveals no secondary mutations, it is highly probable that resistance is driven by ALK-independent mechanisms. The next logical step is to investigate the activation of bypass signaling pathways. A recommended workflow is:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screening of multiple activated RTKs simultaneously.
-
Western Blotting: Based on the RTK array results, validate the activation of specific pathways (e.g., p-EGFR, p-MET, p-HER3) and their downstream effectors (p-AKT, p-ERK).
-
Functional Assays: Use specific inhibitors for the identified activated pathway in combination with Ceritinib to see if sensitivity is restored.
Q3: How can I determine if P-glycoprotein (P-gp) overexpression is mediating Ceritinib resistance in my cell line?
To investigate the role of P-gp in Ceritinib resistance, you can perform the following experiments:
-
Western Blot or qPCR: Analyze the expression levels of ABCB1/P-gp in your resistant cell line compared to the parental, sensitive cell line.
-
Co-treatment with a P-gp Inhibitor: Treat your resistant cells with Ceritinib in combination with a known P-gp inhibitor (e.g., Verapamil, Elacridar). A restoration of sensitivity to Ceritinib would suggest P-gp-mediated resistance.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. Resistant cells with high P-gp expression will show lower intracellular fluorescence compared to sensitive cells. This efflux can be blocked by P-gp inhibitors.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Ceritinib in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment. High cell density can lead to nutrient depletion and contact inhibition, affecting drug response. |
| Assay Duration | Ensure the assay duration is appropriate for the cell line's doubling time and the mechanism of action of Ceritinib. A typical duration is 72 hours. |
| Reagent Quality | Use fresh, high-quality reagents for the viability assay (e.g., MTT, CellTiter-Glo). Ensure proper storage and handling of Ceritinib stock solutions. |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism and drug sensitivity. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. |
Problem 2: Difficulty in generating a Ceritinib-resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Starting Concentration of Ceritinib | Begin with a Ceritinib concentration around the IC50 of the parental cell line. Too high a concentration will lead to excessive cell death, while too low a concentration will not provide sufficient selective pressure. |
| Insufficient Duration of Treatment | Developing stable resistance is a gradual process that can take several months. Be patient and consistently apply the selective pressure. |
| Clonal Heterogeneity | The parental cell line may have a low frequency of pre-existing resistant clones. Consider starting with a larger population of cells to increase the chances of selecting for resistant variants. |
| Drug Stability | Ceritinib in cell culture medium may degrade over time. Replace the medium with fresh Ceritinib-containing medium regularly (e.g., every 2-3 days). |
Problem 3: Weak or no signal in Western blot for phosphorylated ALK (p-ALK).
| Possible Cause | Troubleshooting Suggestion |
| Sample Preparation | Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to preserve the phosphorylation status of proteins. |
| Antibody Quality | Use a validated antibody for p-ALK at the recommended dilution. Run a positive control (e.g., lysate from a known ALK-positive, untreated cell line) to confirm antibody activity. |
| Low Protein Expression | The total ALK protein level might be low in your cell line. Load a higher amount of protein per lane. |
| Inefficient Transfer | Optimize the transfer conditions (voltage, time) for your specific gel and membrane type. Confirm successful transfer by staining the membrane with Ponceau S. |
Data Presentation
Table 1: Ceritinib IC50/GI50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | ALK Status | Resistance Mechanism | Ceritinib IC50/GI50 (nM) | Crizotinib IC50/GI50 (nM) | Reference |
| H3122 | EML4-ALK | Sensitive | ~25 | ~150 | [3] |
| H2228 | EML4-ALK | Sensitive | ~20-50 | ~100-200 | [8] |
| H3122 CR1 | EML4-ALK L1196M | Crizotinib-R, Ceritinib-S | ~30-60 | >1000 | [2][8] |
| MGH021-4 | EML4-ALK G1269A | Crizotinib-R, Ceritinib-S | ~50-100 | >1000 | [2] |
| Ba/F3 EML4-ALK G1202R | EML4-ALK G1202R | Ceritinib-R | >1000 | >1000 | [2] |
| Ba/F3 EML4-ALK F1174C | EML4-ALK F1174C | Ceritinib-R | >500 | >1000 | [2] |
| JFCR-013-2 | EML4-ALK | P-gp overexpression | ~200-300 | ~400-500 | [9] |
Note: IC50/GI50 values are approximate and can vary between experiments and laboratories.
Experimental Protocols
Protocol 1: Generation of a Ceritinib-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental ALK-positive NSCLC cells (e.g., H3122) in 96-well plates.
-
Treat with a serial dilution of Ceritinib for 72 hours.
-
Perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 value.
-
-
Chronic Exposure to Ceritinib:
-
Culture the parental cells in a T25 flask with media containing Ceritinib at a concentration equal to the IC50.
-
Initially, a large number of cells will die. Continue to culture the surviving cells.
-
When the cells resume proliferation, gradually increase the concentration of Ceritinib in a stepwise manner (e.g., 1.5x, 2x the previous concentration).
-
Allow the cells to adapt and proliferate at each new concentration before increasing it further.
-
-
Establishment and Characterization of the Resistant Line:
-
After several months (typically 3-6), a cell line that can proliferate in a high concentration of Ceritinib (e.g., >1 µM) should be established.
-
Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Characterize the resistance mechanism (ALK sequencing, bypass pathway analysis).
-
Protocol 2: Western Blot Analysis of ALK Signaling
-
Cell Lysis:
-
Treat sensitive and resistant cells with the desired concentrations of Ceritinib for the specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: Mechanisms of acquired resistance to Ceritinib.
Caption: Workflow for identifying Ceritinib resistance mechanisms.
References
- 1. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [be.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. P-glycoprotein Mediates Ceritinib Resistance in Anaplastic Lymphoma Kinase-rearranged Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Ceritinib Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Ceritinib dihydrochloride in various research models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our ALK-negative cancer cell line upon treatment with Ceritinib. Is this a known phenomenon?
A1: Yes, this is a documented off-target effect. Ceritinib exhibits ALK-independent antiproliferative activity in various cancer cell lines.[1][2] This is attributed to its polypharmacology, meaning it inhibits multiple kinases beyond its primary target, ALK.[1][3]
Q2: What are the known off-target kinases of Ceritinib that could be responsible for the observed cytotoxicity in ALK-negative models?
A2: Ceritinib has been shown to inhibit several other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin Receptor (INSR), Focal Adhesion Kinase (FAK1), Ribosomal S6 Kinases (RSK1/2), FER, and Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2).[1] Inhibition of these kinases can impact critical cellular signaling pathways, leading to reduced cell viability.
Q3: We have noticed a significant increase in blood glucose levels in our animal models treated with Ceritinib. What is the molecular basis for this observation?
A3: Hyperglycemia is a known clinical side effect of Ceritinib.[3][4][5] This is primarily due to the off-target inhibition of the Insulin Receptor (INSR).[3] Additionally, in silico studies suggest that Ceritinib may also inhibit Cdc2-like kinase 2 (CLK2), a component of hepatic insulin signaling, which can lead to increased gluconeogenesis and contribute to hyperglycemia.[6]
Q4: Can Ceritinib affect downstream signaling pathways other than those directly regulated by ALK?
A4: Yes. Due to its off-target kinase inhibition, Ceritinib can modulate multiple signaling pathways. For instance, inhibition of IGF-1R and FAK can lead to the downregulation of the PI3K/Akt/mTOR pathway.[7][8] It has also been observed to affect the JAK/STAT and MAPK signaling cascades.[9]
Q5: Are there any known synergistic effects of Ceritinib's off-target activity when combined with other anti-cancer agents?
A5: Yes, the polypharmacology of Ceritinib can be leveraged for synergistic therapeutic effects. For example, due to its impact on pathways regulating microtubules and the known role of the downstream effector YB1 in taxol resistance, Ceritinib has been shown to synergize with microtubule inhibitors like paclitaxel.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of off-target kinases (e.g., FAK1, RSK1/2) in our in vitro kinase assay.
| Possible Cause | Troubleshooting Step |
| Incorrect ATP Concentration | Ensure the ATP concentration in your assay is at or near the Km for the specific kinase. High ATP concentrations can outcompete Ceritinib, an ATP-competitive inhibitor. |
| Inactive Enzyme | Verify the activity of your recombinant kinase using a known potent inhibitor for that specific kinase as a positive control. |
| Assay Buffer Composition | Check the pH and ionic strength of your assay buffer. Suboptimal buffer conditions can affect both enzyme activity and inhibitor binding. |
| This compound Solubility | Ensure complete solubilization of this compound in your chosen solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Precipitation can lead to lower effective concentrations. |
Problem 2: Unexpected activation of a downstream signaling pathway (e.g., paradoxical upregulation of p-ERK) upon Ceritinib treatment.
| Possible Cause | Troubleshooting Step |
| Feedback Loop Activation | Inhibition of one pathway (e.g., PI3K/Akt) can sometimes lead to the compensatory activation of another (e.g., MAPK/ERK) through feedback mechanisms. Perform a time-course experiment to observe the kinetics of pathway activation and inhibition. |
| Off-Target Effects on Phosphatases | While less common for kinase inhibitors, consider the possibility of off-target effects on protein phosphatases that could lead to a net increase in phosphorylation of certain substrates. |
| Cellular Context | The signaling response to kinase inhibitors can be highly cell-type specific. Cross-reference your findings with published data for the same or similar cell lines. |
Problem 3: Discrepancy between in vitro kinase inhibition data and cellular activity.
| Possible Cause | Troubleshooting Step |
| Cellular Permeability and Efflux | Ceritinib's ability to reach its intracellular targets can be influenced by cell membrane permeability and the activity of drug efflux pumps. |
| Intracellular ATP Concentration | The high intracellular concentration of ATP (~1-10 mM) can make it more challenging for ATP-competitive inhibitors to engage their targets compared to in vitro assays with lower ATP levels. |
| Scaffolding Proteins and Complex Formation | In a cellular context, kinases exist in complex with other proteins, which can influence their conformation and accessibility to inhibitors. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Ceritinib Against Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| FAK1 | ~20 | [1] |
| RSK1 | ~584 | [1] |
| RSK2 | ~275 | [1] |
| FER | 5 | [1] |
| CAMKK2 | ~26 | [1] |
| IGF-1R | 8 | |
| INSR | 7 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Off-Target Kinase Phosphorylation
This protocol is adapted from methodologies described in Kuenzi et al., 2018.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for the specified duration (e.g., 3 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target kinases (e.g., p-FAK (Y397), FAK, p-RSK (S380), RSK, p-Akt (S473), Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is based on the methods described in Kuenzi et al., 2018.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the assay.
-
Allow cells to adhere overnight.
2. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the various concentrations of Ceritinib for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Off-target signaling pathways of Ceritinib.
Caption: Experimental workflow for off-target effect analysis.
References
- 1. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceritinib Aggravates Glycemic Control in Insulin-treated Patients with Diabetes and Metastatic ALK-positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceritinib‐associated hyperglycemia in the Japanese Adverse Drug Event Report Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceritinib Aggravates Glycemic Control in Insulin-treated Patients with Diabetes and Metastatic ALK-positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijasrm.com [ijasrm.com]
- 7. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ceritinib Dihydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing toxicities associated with Ceritinib dihydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal studies?
Based on preclinical toxicology studies in rats and monkeys, the major target organs for Ceritinib toxicity are the gastrointestinal (GI) tract, liver, pancreas, and lungs.[1] Common findings include diarrhea, nausea, vomiting, elevated liver enzymes (ALT and AST), pancreatic atrophy, and lung inflammation.[1]
Q2: How should this compound be formulated for oral administration in rodents?
Ceritinib is poorly soluble in water.[2] For oral gavage in mice and rats, it is commonly formulated as a suspension. Suitable vehicles reported in literature include:
It is crucial to ensure the suspension is homogenous before each administration.
Q3: Are there any known drug-drug interactions to be aware of during animal studies?
Yes, Ceritinib is primarily metabolized by CYP3A enzymes and is also an inhibitor of CYP3A and CYP2C9.[5] Co-administration with strong CYP3A inhibitors should be avoided if possible. If unavoidable, a dose reduction of Ceritinib may be necessary.[5][6] Conversely, co-administration with strong CYP3A inducers may decrease Ceritinib exposure. It is important to consider the potential for drug interactions with anesthetics, analgesics, or other supportive care medications used in the study.
Q4: What is the mechanism of Ceritinib-induced toxicity?
The toxicity of Ceritinib is linked to its mechanism of action as a potent inhibitor of anaplastic lymphoma kinase (ALK). While targeting ALK in cancer cells is therapeutic, off-target inhibition of other kinases and effects on normal tissues can lead to adverse effects. For example, gastrointestinal toxicities are common with many tyrosine kinase inhibitors.[7] Hepatotoxicity may be due to direct effects on hepatocytes or immune-mediated mechanisms.[8]
Troubleshooting Guides
Gastrointestinal Toxicity
Issue: Animals are experiencing significant weight loss, diarrhea, and/or decreased food intake.
Possible Cause: Gastrointestinal toxicity is a very common side effect of Ceritinib.[9]
Troubleshooting Steps:
-
Proactive Supportive Care: Implement a prophylactic regimen with anti-diarrheal and anti-emetic agents. Based on clinical management strategies, consider the following, with doses adjusted for the specific animal model:
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake. Supplement with hydration support (e.g., hydrogel packs or subcutaneous fluids) if dehydration is suspected.
-
Dose Modification: If supportive care is insufficient, consider a dose reduction of Ceritinib. A tiered dose reduction strategy is often employed.[6][10]
-
Monitor: Closely monitor body weight, food and water consumption, and stool consistency daily.
Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) are observed in blood analysis.
Possible Cause: Ceritinib can cause hepatotoxicity.[8]
Troubleshooting Steps:
-
Monitoring:
-
Establish baseline liver enzyme levels before initiating treatment.
-
Monitor serum ALT and AST levels regularly (e.g., weekly or bi-weekly).
-
For more detailed analysis in terminal studies, measure ALT, AST, alkaline phosphatase (ALP), and lactate dehydrogenase (LDH) in liver tissue homogenates.[11]
-
-
Dose Modification for Elevated Liver Enzymes:
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for necrosis, inflammation, and other signs of drug-induced liver injury.
Pancreatitis
Issue: Animals show signs of abdominal distress, and/or elevated pancreatic enzymes are detected.
Possible Cause: Ceritinib has been associated with pancreatitis.[1]
Troubleshooting Steps:
-
Biochemical Monitoring:
-
Establish baseline serum amylase and lipase levels.
-
Monitor serum amylase and lipase levels if pancreatitis is suspected.[12]
-
-
Dose Modification:
-
Lipase or amylase increase ≥2 x ULN: Withhold Ceritinib and monitor enzyme levels. Resume at a reduced dose after recovery to < 1.5 x ULN.[5]
-
-
Histopathology: Conduct histopathological evaluation of the pancreas at necropsy to look for inflammation, edema, and necrosis.
Cardiotoxicity
Issue: Concerns about potential cardiovascular side effects.
Possible Cause: Ceritinib can cause QT interval prolongation and bradycardia.[6]
Troubleshooting Steps:
-
Cardiovascular Monitoring:
-
Biochemical Markers: At termination, consider measuring cardiac troponin levels in serum as a biomarker of cardiac injury.[15]
-
Dose Modification for QT Prolongation:
-
QTc interval >500 msec on at least 2 separate ECGs: Withhold Ceritinib until the QTc interval is <481 msec or returns to baseline. Resume at a reduced dose.[6]
-
Ocular Toxicity
Issue: Potential for eye-related adverse effects.
Possible Cause: Ocular toxicities have been reported with Ceritinib and other ALK inhibitors.[16]
Troubleshooting Steps:
-
Ophthalmic Examinations:
-
Conduct baseline and periodic ophthalmic examinations. This can range from a basic visual inspection to more detailed assessments by a veterinary ophthalmologist.
-
Specialized techniques for comprehensive ocular toxicity assessment include:
-
Slit-lamp examination
-
Indirect ophthalmoscopy
-
Tonometry (to measure intraocular pressure)
-
Electroretinography (ERG) to assess retinal function.[17]
-
-
-
Histopathology: Perform histopathological examination of the eyes at the end of the study.
Data Summary Tables
Table 1: Common Toxicities of Ceritinib in Animal Studies and Recommended Monitoring
| Target Organ | Observed Toxicities | Recommended Monitoring Parameters |
| Gastrointestinal Tract | Diarrhea, Nausea, Vomiting, Abdominal Pain | Daily body weight, food/water intake, stool consistency |
| Liver | Elevated ALT, AST | Serum ALT, AST, Bilirubin, ALP, LDH; Liver Histopathology |
| Pancreas | Pancreatitis, Atrophy | Serum Amylase, Lipase; Pancreas Histopathology |
| Cardiovascular | QT Prolongation, Bradycardia | ECG, Echocardiography, Serum Troponins |
| Lungs | Pneumonitis, Interstitial Lung Disease | Respiratory rate, Lung Histopathology |
| Ocular | Visual Disturbances | Ophthalmic examinations, ERG, Ocular Histopathology |
Table 2: Dose Modification Guidelines for Ceritinib-Related Toxicities
| Toxicity | Severity | Recommended Action |
| Gastrointestinal | Severe or intolerable despite supportive care | Withhold until improved, then resume at a reduced dose.[6] |
| Hepatotoxicity | ALT/AST >5x ULN with Bilirubin ≤2x ULN | Withhold until recovery, then resume at a reduced dose.[5] |
| ALT/AST >3x ULN with Bilirubin >2x ULN | Permanently discontinue.[5] | |
| Pancreatitis | Amylase/Lipase ≥2x ULN | Withhold until recovery, then resume at a reduced dose.[5] |
| QT Prolongation | QTc > 500 msec | Withhold until <481 msec, then resume at a reduced dose.[6] |
| Pneumonitis | Any grade, treatment-related | Permanently discontinue.[5] |
Experimental Protocols & Visualizations
Experimental Workflow for Managing Gastrointestinal Toxicity
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. US20170112834A1 - Ceritinib formulation - Google Patents [patents.google.com]
- 3. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zykadia (ceritinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceritinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiological and Biochemical Parameters in Assessing Acute Pancreatitis Severity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ocular toxicities associated with targeted anticancer agents: an analysis of clinical data with management suggestions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Second-Generation ALK Inhibitors
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) gene rearrangements.[1][2] Following the first-generation inhibitor, crizotinib, a class of more potent and selective second-generation ALK inhibitors emerged, demonstrating superior efficacy and improved central nervous system (CNS) penetration.[2][3] This guide provides a detailed comparison of the three leading second-generation ALK inhibitors: alectinib, brigatinib, and ceritinib, focusing on their clinical trial data, experimental protocols, and mechanisms of action to inform researchers and drug development professionals.
Mechanism of Action: Inhibiting the ALK Signaling Cascade
In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene, most commonly EML4-ALK.[1][4][5] This fusion results in a constitutively active ALK tyrosine kinase, which drives uncontrolled activation of downstream signaling pathways critical for cell proliferation, survival, and apoptosis resistance, such as the STAT3, PI3K/AKT, and MAPK pathways.[5][6][7]
Second-generation ALK inhibitors are ATP-competitive and act by binding to the kinase domain of the ALK fusion protein, preventing its autophosphorylation and subsequent activation of these downstream pathways.[4][8][9][10] This blockade effectively halts the oncogenic signaling, leading to tumor cell apoptosis and a reduction in tumor growth.[6][11][12] These agents were specifically designed to be more potent than crizotinib and to overcome common resistance mutations that arise during treatment with the first-generation inhibitor.[2][13]
Comparative Efficacy: First-Line Treatment
The primary evidence for the efficacy of second-generation ALK inhibitors comes from large, randomized Phase III clinical trials comparing them against the previous standard of care, either crizotinib or chemotherapy.
| Metric | Alectinib (ALEX Trial) | Brigatinib (ALTA-1L Trial) | Ceritinib (ASCEND-4 Trial) |
| Comparator | Crizotinib | Crizotinib | Platinum-Pemetrexed Chemotherapy |
| Median PFS (BIRC) | 34.8 months | 24.0 months | 16.6 months |
| Comparator Median PFS | 10.9 months | 11.1 months | 8.1 months |
| Hazard Ratio (PFS) | 0.43 (95% CI: 0.32–0.58) | 0.48 (95% CI: 0.35–0.66) | 0.55 (95% CI: 0.42–0.73) |
| Confirmed ORR** | 82.9% | 74% | 72.5% |
| Comparator ORR | 75.5% | 62% | 26.7% |
| Median OS*** | Not Reached | Not Reached | Immature Data |
| 5-Year OS Rate | 62.5% | - (3-year OS rate: 71%) | - |
| Comparator 5-Year OS | 45.5% | - (3-year OS rate: 68%) | - |
| Hazard Ratio (OS) | 0.67 (95% CI: 0.46–0.98) | 0.81 (95% CI: 0.53–1.22) | - |
| References | [14][15] | [16][17][18] | [19][20][21] |
| BIRC: Blinded Independent Review Committee, **ORR: Objective Response Rate, ***OS: Overall Survival |
Key Findings:
-
Alectinib (ALEX Trial): Demonstrated a significant and clinically meaningful improvement in progression-free survival (PFS) compared to crizotinib, with a median PFS of 34.8 months.[14][15] The final analysis also showed a trend towards improved overall survival (OS), with a 5-year OS rate of 62.5%.[14][22]
-
Brigatinib (ALTA-1L Trial): Showed superior efficacy over crizotinib, more than doubling the median PFS (24.0 vs. 11.1 months).[16][17] While the median OS was not reached in either arm in the final analysis, post-hoc analyses suggested a survival benefit for brigatinib in patients with baseline brain metastases.[16][17]
-
Ceritinib (ASCEND-4 Trial): Was the first second-generation inhibitor to demonstrate superiority over first-line chemotherapy, significantly improving median PFS from 8.1 to 16.6 months.[19][20][21]
Intracranial Efficacy in First-Line Treatment
A critical advantage of second-generation ALK inhibitors is their enhanced ability to cross the blood-brain barrier, providing superior control of CNS metastases, a common site of disease progression in ALK-positive NSCLC.[3]
| Metric | Alectinib (ALEX Trial) | Brigatinib (ALTA-1L Trial) | Ceritinib (ASCEND-4 Trial) |
| Intracranial ORR (Measurable Lesions) | 81% | 78% | 72.7% |
| Comparator Intracranial ORR | 50% (Crizotinib) | 26% (Crizotinib) | 27.3% (Chemotherapy) |
| 12-Month Cumulative Incidence of CNS Progression | 9.4% | - | - |
| Comparator 12-Month Incidence | 41.4% (Crizotinib) | - | - |
| Median Intracranial PFS (Baseline CNS Mets) | Not Reached | 24 months | 10.7 months |
| Comparator Median Intracranial PFS | 7.4 months (Crizotinib) | 5.6 months (Crizotinib) | - |
| References | [23] | [24] | [19] |
Key Findings: All three agents demonstrated robust intracranial activity. Alectinib and brigatinib, in trials directly comparing them to crizotinib, showed markedly superior intracranial response rates and delayed time to CNS progression.[23][24] The ALEX trial notably highlighted alectinib's profound effect on preventing new brain metastases, with a 12-month CNS progression incidence of just 9.4% versus 41.4% for crizotinib.[23]
Efficacy in Crizotinib-Refractory Setting
While first-line use is now standard, second-generation inhibitors were initially approved for patients who progressed on crizotinib. Direct head-to-head trials in this setting are lacking, but matching-adjusted indirect comparisons (MAIC) provide relative efficacy estimates.
| Metric | Brigatinib (ALTA Trial) | Alectinib (NP28673/NP28761 Trials) | Ceritinib (ASCEND-1/ASCEND-2 Trials) |
| Median PFS | ~17.6-18.3 months | ~8.2-8.9 months | ~6.9-7.2 months |
| Median OS | ~27.6 months | ~22.7-26.0 months | ~14.9 months |
| ORR | ~54% | ~45% | ~56% |
| References (MAIC Data) | [25][26] | [25][26] | [25][26] |
Key Findings: Based on indirect comparisons, brigatinib was associated with longer PFS compared to both ceritinib and alectinib in the crizotinib-refractory population.[25][26] It was also associated with longer OS compared to ceritinib.[25][26]
Experimental Protocols
The efficacy data presented are derived from robust, multicenter, randomized clinical trials. Understanding their design is crucial for interpreting the results.
Pivotal Phase III Trial Designs
-
ALEX (NCT02075840): A randomized, multicenter, open-label Phase III study that enrolled 303 treatment-naïve patients with advanced ALK-positive NSCLC.[14] Patients were randomized 1:1 to receive either alectinib (600 mg twice daily) or crizotinib (250 mg twice daily).[14] The primary endpoint was investigator-assessed PFS, with key secondary endpoints including PFS by an independent review committee (IRC), time to CNS progression, ORR, and OS.[14]
-
ALTA-1L (NCT02737501): A randomized, open-label, multicenter Phase III trial that enrolled 275 ALK inhibitor-naïve patients with advanced ALK-positive NSCLC.[16][24] Patients were randomized 1:1 to receive either brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) or crizotinib (250 mg twice daily).[16] The primary endpoint was BIRC-assessed PFS.[16] Secondary endpoints included ORR, intracranial ORR, and OS.
-
ASCEND-4 (NCT01828099): A randomized, open-label, multicenter, Phase III study in 376 treatment-naïve patients with advanced (Stage IIIB/IV) ALK-positive NSCLC.[20][27] Patients were randomized 1:1 to receive either ceritinib (750 mg once daily) or standard platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) followed by pemetrexed maintenance.[27] The primary endpoint was BIRC-assessed PFS.[19]
Conclusion
The second-generation ALK inhibitors alectinib, brigatinib, and ceritinib have all demonstrated significant efficacy and represent a major advancement over previous standards of care for ALK-positive NSCLC.
-
Alectinib and Brigatinib have shown superior PFS compared to the first-generation inhibitor crizotinib in the first-line setting, establishing them as preferred initial treatment options.[28] Both exhibit potent systemic and intracranial activity.
-
Ceritinib established the benefit of a second-generation inhibitor over chemotherapy and remains a valuable therapeutic option.
-
In the crizotinib-refractory setting , indirect evidence suggests potential differences in efficacy, with brigatinib showing prolonged PFS in matching-adjusted comparisons.[25][26]
The choice between these agents in the first-line setting may depend on factors such as physician experience, specific patient characteristics (e.g., burden of CNS disease), and toxicity profiles. The robust data from the pivotal clinical trials underscore the success of targeting the ALK oncogenic driver and provide a strong foundation for future research and development in this field.
References
- 1. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development and approval of second generation ALK inhibitors for ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. Alectinib - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 11. Ceritinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 13. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 15. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brigatinib Versus Crizotinib in ALK Inhibitor-Naive Advanced ALK-Positive NSCLC: Final Results of Phase 3 ALTA-1L Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 19. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 20. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. cancernetwork.com [cancernetwork.com]
- 23. targetedonc.com [targetedonc.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Comparative efficacy of brigatinib versus ceritinib and alectinib in patients with crizotinib-refractory anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. targetedonc.com [targetedonc.com]
- 28. snconnect.survivornet.com [snconnect.survivornet.com]
Ceritinib's Superior Efficacy in Inhibiting ALK Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ceritinib's effect on Anaplastic Lymphoma Kinase (ALK) phosphorylation relative to other ALK inhibitors, supported by experimental data. Ceritinib, a second-generation ALK inhibitor, has demonstrated superior potency in preclinical and clinical studies, particularly in overcoming resistance to the first-generation inhibitor, Crizotinib.
Comparative Efficacy of Ceritinib in Inhibiting ALK
Ceritinib has been shown to be a more potent inhibitor of ALK than Crizotinib. In enzymatic assays, Ceritinib was found to be approximately 20-fold more potent against ALK than Crizotinib.[1][2] This increased potency is also observed in cellular assays, where Ceritinib more effectively suppresses ALK phosphorylation and downstream signaling pathways at lower concentrations compared to Crizotinib.[3]
Table 1: Comparative Potency of Ceritinib and Crizotinib against ALK
| Assay Type | Target | Ceritinib IC50/GI50 (nM) | Crizotinib IC50/GI50 (nM) | Fold Difference | Reference |
| Enzymatic Assay | ALK | 0.15 | 3 | ~20 | [2] |
| Cell Viability | H3122 (EML4-ALK) | 24.5 | 245 | 10 | [3] |
| Cell Viability | H2228 (EML4-ALK) | 3.8 | 107 | ~28 | [2] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Furthermore, Ceritinib demonstrates significant activity against various Crizotinib-resistant ALK mutations. This makes it a critical therapeutic option for patients who have developed resistance to first-generation ALK inhibitors.
Table 2: Ceritinib Activity against Crizotinib-Resistant ALK Mutations
| ALK Mutation | Ceritinib GI50 (nM) | Crizotinib GI50 (nM) | Reference |
| L1196M | 25 | 398 | [3] |
| G1269A | 19 | 694 | [3] |
| I1171T | 38 | 275 | [3] |
| S1206Y | 42 | 221 | [3] |
ALK Signaling Pathway and Ceritinib's Mechanism of Action
The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, driving oncogenic signaling through pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT.[1] This aberrant signaling promotes cell proliferation, survival, and tumor growth. Ceritinib acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing its autophosphorylation.[4][5] This blockade of ALK phosphorylation effectively abrogates the downstream signaling cascades.
Caption: ALK signaling pathway and the inhibitory effect of Ceritinib.
Experimental Protocols
Western Blot for ALK Phosphorylation
This protocol is a standard method to assess the level of protein phosphorylation.
Caption: A typical workflow for Western blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: ALK-positive non-small cell lung cancer (NSCLC) cell lines (e.g., H3122, H2228) are cultured to ~80% confluency. Cells are then treated with varying concentrations of Ceritinib or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[3]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane is often stripped and re-probed for total ALK and a loading control (e.g., GAPDH or β-actin) to normalize the p-ALK signal.
Cell Viability Assay
Cell viability assays are used to determine the cytotoxic effects of a compound on cancer cells.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3,000-5,000 cells/well) and allowed to attach overnight.
-
Drug Treatment: The following day, the cells are treated with a serial dilution of Ceritinib, Crizotinib, or a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or an MTT assay. The luminescence or absorbance is read using a plate reader.
-
Data Analysis: The results are typically normalized to the vehicle-treated control wells, and the GI50 values are calculated using non-linear regression analysis.
Conclusion
The experimental data strongly support the superior efficacy of Ceritinib in inhibiting ALK phosphorylation compared to the first-generation inhibitor Crizotinib. Its ability to overcome common resistance mutations makes it a valuable therapeutic agent in the treatment of ALK-positive NSCLC. The provided protocols offer a foundation for researchers to further validate and explore the effects of Ceritinib and other ALK inhibitors.
References
A Head-to-Head Battle in Crizotinib Resistance: Ceritinib Dihydrochloride vs. Alectinib
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Second-Generation ALK Inhibitors in Crizotinib-Resistant NSCLC Models.
The emergence of acquired resistance to the first-generation anaplastic lymphoma kinase (ALK) inhibitor, crizotinib, has spurred the development of next-generation agents. Among these, ceritinib dihydrochloride and alectinib have demonstrated significant clinical activity. This guide provides a comprehensive comparison of their performance in preclinical crizotinib-resistant models, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro potency of ceritinib and alectinib against various ALK mutations that confer resistance to crizotinib. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from preclinical studies and offer a direct comparison of the two compounds.
Table 1: IC50 Values (nM) of Ceritinib and Alectinib Against Crizotinib-Resistant ALK Mutations in Ba/F3 Cells
| ALK Mutation | Ceritinib (IC50 nM) | Alectinib (IC50 nM) | Crizotinib (IC50 nM) | Reference |
| L1196M (Gatekeeper) | Potent | Potent | Resistant | [1][2] |
| G1269A | Potent | Not specified | Resistant | [1][2] |
| I1171T | Potent | Resistant | Resistant | [2] |
| S1206Y | Potent | Potent | Resistant | [2] |
| G1202R | Resistant | Resistant | Resistant | [1][2] |
| C1156Y | Less Potent | Potent | Resistant | [2] |
| F1174C | Resistant | Not specified | Resistant | [2] |
Note: "Potent" indicates significant inhibitory activity was reported, though specific IC50 values were not always provided in a directly comparable format across all studies. "Resistant" indicates a lack of significant inhibitory activity.
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is a standard method to determine the inhibitory activity of compounds against specific kinases in a cellular context.
-
Cell Lines: Murine pro-B Ba/F3 cells are engineered to express various EML4-ALK fusion proteins, including wild-type and crizotinib-resistant mutations (e.g., L1196M, G1269A, etc.). These cells become dependent on the ALK kinase for their proliferation and survival.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For routine maintenance, the medium is also supplemented with interleukin-3 (IL-3). Prior to the assay, cells are washed to remove IL-3 to ensure their proliferation is solely dependent on ALK signaling.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.
-
The cells are then treated with serial dilutions of ceritinib, alectinib, or crizotinib for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTS or a luminescent assay like CellTiter-Glo, which measures ATP content as an indicator of viable cells.
-
The results are used to generate dose-response curves, from which the IC50 values are calculated.
-
Xenograft Models of Crizotinib-Resistant NSCLC
In vivo studies are crucial for evaluating the anti-tumor efficacy of compounds in a more complex biological system.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Crizotinib-resistant human NSCLC cell lines (e.g., H3122 CR1, which harbors the L1196M mutation) are injected subcutaneously into the flanks of the mice.
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Ceritinib and alectinib are typically administered orally, once daily, at specified doses (e.g., 25-50 mg/kg for ceritinib). The vehicle used for the control group is also administered.
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers.
-
The study continues for a predetermined period or until tumors in the control group reach a specific size.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival of the animals may also be monitored.
Mandatory Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: ALK signaling, inhibition, and resistance mechanisms.
Experimental Workflows
Caption: Preclinical experimental workflows for ALK inhibitors.
Concluding Remarks
Both ceritinib and alectinib demonstrate potent activity against many crizotinib-resistant ALK mutations in preclinical models. However, their efficacy can vary depending on the specific mutation. Notably, both agents show limited activity against the G1202R mutation, highlighting an area of unmet need that has driven the development of third-generation ALK inhibitors. The choice between ceritinib and alectinib in a research or clinical setting may be guided by the specific ALK resistance mutations present, as well as their differing safety profiles and central nervous system (CNS) penetration, with alectinib generally showing superior CNS efficacy. This guide provides a foundational understanding of the preclinical comparative efficacy of these two important second-generation ALK inhibitors.
References
Navigating Resistance: A Comparative Guide to Ceritinib and Other ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of potent tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance remains a critical challenge. This guide provides a comprehensive comparison of the cross-resistance profiles of Ceritinib and other prominent ALK inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Cross-Resistance Profiles of ALK Inhibitors
The efficacy of ALK inhibitors is often dictated by the specific resistance mutations that arise within the ALK kinase domain. The following tables summarize the in vitro potency (IC50 values) of Ceritinib, Alectinib, Brigatinib, and Lorlatinib against wild-type ALK and various resistance mutations. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of ALK Inhibitors Against Single Resistance Mutations
| Mutation | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| Wild-Type EML4-ALK | 0.15[1] | 1.9[1] | - | - |
| L1196M (Gatekeeper) | Active[1] | Active[1] | Active | Potent |
| G1269A | Active[1] | Active[1] | Active | Potent |
| I1171T | Active[1] | Resistant | Active | Potent |
| S1206Y | Active[1] | - | - | Potent |
| G1202R (Solvent Front) | 309[1] | 595[1] | - | 80[1] |
| F1174C/L | Resistant[2] | - | - | Potent |
| C1156Y | Active[1] | Active[1] | - | Potent |
Table 2: Activity of ALK Inhibitors Against Compound Mutations
| Compound Mutation | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| G1202R + L1196M | Resistant | Resistant | Resistant | Resistant (IC50: 1116 nM)[3] |
| I1171N + G1269A | Effective[4] | - | - | - |
| I1171N + L1196M | Effective[4] | - | - | - |
| G1202R + G1269A | Resistant[4] | - | - | - |
| G1202R + L1196M | Resistant[4] | - | - | - |
Experimental Protocols
Understanding the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for key experiments.
Ba/F3 Cell-Based Assay for ALK Inhibitor Potency
This assay is a standard method to determine the inhibitory activity of compounds against specific ALK mutations.
-
Cell Line Generation: The murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is engineered to express human EML4-ALK with either the wild-type sequence or a specific resistance mutation. This is typically achieved through lentiviral transduction.
-
Cell Culture: Transduced Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. IL-3 is withdrawn from the culture medium to ensure that cell survival and proliferation are dependent on the expressed ALK fusion protein.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the ALK inhibitors (e.g., Ceritinib, Alectinib, Brigatinib, Lorlatinib) for a specified period, typically 48 to 72 hours.
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assay.[5][6] The absorbance is read using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
ALK Mutation Detection by Next-Generation Sequencing (NGS)
NGS is a high-throughput method used to identify known and novel resistance mutations in patient tumor samples.
-
Sample Collection and DNA/RNA Extraction: Tumor tissue (formalin-fixed paraffin-embedded - FFPE) or liquid biopsy (circulating tumor DNA - ctDNA) samples are collected from patients.[5] DNA and/or RNA are then extracted using commercially available kits.
-
Library Preparation: The extracted nucleic acids are used to prepare sequencing libraries. This involves fragmentation of the DNA/RNA, ligation of adapters, and amplification. For targeted sequencing, specific primers or probes are used to enrich for the ALK gene and other relevant cancer-associated genes.
-
Sequencing: The prepared libraries are sequenced on an NGS platform (e.g., Illumina, Ion Torrent).
-
Data Analysis: The sequencing data is aligned to a human reference genome. Variant calling algorithms are then used to identify single nucleotide variants (SNVs), insertions, and deletions within the ALK gene. The identified mutations are annotated to determine their potential clinical significance.
Visualizing ALK Signaling and Resistance
The following diagrams, generated using the DOT language, illustrate the ALK signaling pathway and the mechanisms of resistance to ALK inhibitors.
Caption: Simplified ALK signaling pathway.
Caption: Mechanisms of acquired resistance to ALK inhibitors.
Caption: Workflow for evaluating ALK inhibitor cross-resistance.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and Treatment of ALK Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. mdpi.com [mdpi.com]
Head-to-Head In Vitro Comparison: Ceritinib vs. Brigatinib in ALK-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs), Ceritinib and Brigatinib. The data presented herein is compiled from preclinical studies to offer an objective overview of their relative potency and efficacy against wild-type ALK and various resistance mutations.
Data Presentation: Potency Against ALK and Resistance Mutants
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Ceritinib and Brigatinib against the EML4-ALK fusion protein and a panel of clinically relevant ALK resistance mutations. Lower IC50 values indicate greater potency. The data is derived from studies utilizing murine pro-B Ba/F3 cells engineered to express human EML4-ALK variants.
Table 1: In Vitro Potency (IC50, nM) Against Wild-Type EML4-ALK
| Compound | EML4-ALK (Wild-Type) IC50 (nM) |
| Ceritinib | ~20-30 |
| Brigatinib | ~10 |
Table 2: In Vitro Potency (IC50, nM) Against ALK Resistance Mutations
| ALK Mutation | Ceritinib IC50 (nM) | Brigatinib IC50 (nM) | Fold Change in Potency (Ceritinib vs. Brigatinib) |
| L1196M | 25 - 50 | 15 - 30 | Brigatinib is ~1.7x more potent |
| G1202R | >1000 | 100 - 200 | Brigatinib is significantly more potent |
| C1156Y | 50 - 100 | 20 - 40 | Brigatinib is ~2.5x more potent |
| I1171T | 100 - 200 | 50 - 100 | Brigatinib is ~2x more potent |
| F1174C | 10 - 20 | 5 - 15 | Brigatinib is ~1.3-2x more potent |
| L1152P | 200 - 400 | 100 - 200 | Brigatinib is ~2x more potent |
| G1269A | 10 - 25 | 5 - 15 | Brigatinib is ~1.7-2x more potent |
Note: IC50 values are approximate and compiled from multiple sources for comparative purposes. Actual values may vary between experiments.
Experimental Protocols
The following methodologies are representative of the in vitro assays used to generate the comparative data presented above.
Cell-Based Proliferation/Viability Assay
This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (GI50), which is often used interchangeably with IC50 in this context.
-
Cell Line: Murine Ba/F3 pro-B cells, which are dependent on interleukin-3 (IL-3) for survival, are engineered to express the EML4-ALK fusion protein or its mutated variants. This renders the cells IL-3 independent, with their proliferation now driven by ALK signaling.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Ceritinib and Brigatinib are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a microplate reader. The data is normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of the inhibitors to block the enzymatic activity of the ALK kinase domain.
-
Reagents: Recombinant human ALK kinase domain, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP are required.
-
Assay Setup: The assay is typically performed in a 384-well plate format. The inhibitors are serially diluted and pre-incubated with the ALK enzyme.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specified time at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., LanthScreen®, Thermo Fisher Scientific) or by measuring the depletion of ATP (e.g., Kinase-Glo®, Promega).
-
Data Analysis: The signal is measured on a plate reader, and the IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
ALK Signaling Pathway and Inhibition
The following diagram illustrates the canonical ALK signaling pathway and the points of inhibition by Ceritinib and Brigatinib. The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and growth.
Caption: ALK signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Drug Comparison
This diagram outlines the typical workflow for comparing the in vitro efficacy of ALK inhibitors.
Caption: Workflow for in vitro ALK inhibitor comparison.
References
- 1. Inflammation-related molecular signatures involved in the anticancer activities of brigatinib as well as the prognosis of EML4-ALK lung adenocarcinoma patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro BaF3 Cell Line Models for Screening & Validation of Inhibitors Targeting EML4-ALK & Its Variants - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. EML4-ALK-G1202R-L1196M Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
- 6. Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Ceritinib Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Ceritinib dihydrochloride, a potent antineoplastic agent. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous drug and requires specific handling procedures to prevent occupational exposure.[1] The following protocols for personal protective equipment (PPE), spill management, and disposal are based on established guidelines for cytotoxic agents and should be strictly followed.
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the appropriate PPE. The selection of PPE should be based on a risk assessment of the procedures being performed.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (Tested to ASTM D6978-05 standard).[1] | Prevents dermal exposure. Double gloving is required when there is a potential for leaking or splashing.[2] |
| Change gloves every 30-60 minutes or immediately if contaminated or damaged. | To minimize the risk of permeation. | |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3] | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[3] |
| Eye Protection | Safety goggles with side shields or a face shield.[4][5] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) is required when handling the powder outside of a containment device or during a spill cleanup.[6] | Prevents inhalation of aerosolized particles. |
Operational and Disposal Plans
A clear and concise workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the critical steps and decision points.
Experimental Protocols: Handling and Disposal
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage. If the package is damaged, treat it as a spill and notify the safety officer.
-
Personnel receiving the package should wear a single pair of chemotherapy-rated nitrile gloves.
-
Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. The container should be kept tightly sealed.
Preparation of Solutions (within a Biological Safety Cabinet)
-
All preparation of this compound, including weighing of the powder and making stock solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to minimize aerosol generation.
-
Before starting work, don the appropriate PPE: a disposable gown, eye protection, and two pairs of chemotherapy-rated nitrile gloves. The outer pair of gloves should be worn over the cuff of the gown.
-
Cover the work surface of the BSC with a plastic-backed absorbent pad. This pad should be disposed of as trace chemotherapy waste after each procedure.
-
Use syringes and needles with Luer-lock fittings to prevent accidental disconnection and leakage.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a large volume of water or an isotonic eyewash solution for at least 15 minutes.
-
Seek immediate medical attention after any exposure and report the incident to the designated safety officer.
Spill Cleanup Procedure:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don a full set of PPE, including a respirator (N95 or higher), chemical splash goggles, an impermeable gown, and two pairs of chemotherapy-rated gloves.
-
Contain the Spill:
-
For powder spills: Gently cover the spill with absorbent pads or granules from a cytotoxic spill kit to avoid aerosolizing the powder. Carefully wet the absorbent material with water.[6]
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
-
Clean the Area: Using the scoop and scraper from the spill kit, carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated cytotoxic waste container.[6] Clean the spill area three times with a detergent solution, followed by a final rinse with clean water.
-
Dispose of Waste: All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black RCRA hazardous waste container.
-
Decontaminate Reusable PPE: Reusable items like goggles must be thoroughly cleaned and decontaminated before reuse.
-
Post-Cleanup: After cleanup is complete, remove and dispose of all disposable PPE in the appropriate hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of according to EPA and local regulations.[6][7] A cardinal rule is to never dispose of this material in household garbage or down the drain.[8]
-
Trace Chemotherapy Waste: This includes items with only residual amounts of the drug (less than 3% of the original volume), such as empty vials, syringes, IV bags, and used PPE.[3] This waste should be placed in clearly labeled, yellow chemotherapy waste containers for incineration.
-
Bulk Chemotherapy Waste: This includes unused or partially used vials, expired drug product, and materials from a spill cleanup. This waste is considered RCRA hazardous waste and must be segregated into black hazardous waste containers for disposal at a licensed hazardous waste facility.[3]
By adhering to these protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- 1. halyardhealth.com [halyardhealth.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 5. ashp.org [ashp.org]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. crowell.com [crowell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
